Acetamiprid-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDHFDTOYPNIE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C(C=C1)Cl)C(=NC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339974 | |
| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-(2H3)methylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353869-35-8 | |
| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-(2H3)methylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Acetamiprid-d3: An In-depth Technical Guide for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the primary application of Acetamiprid-d3 in a research context, focusing on its role as an internal standard in quantitative analytical methodologies.
Introduction: The Role of Deuterated Internal Standards
In the field of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount.[1] Analytical variability can arise from numerous stages of an experimental workflow, including sample preparation, injection volume inconsistencies, and fluctuations in instrument response.[1][2] To mitigate these sources of error, an internal standard (IS) is incorporated into the analytical process.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[3] Isotopically labeled compounds, such as deuterated standards, are considered the "gold standard" for this purpose.[2] this compound is the deuterated analog of Acetamiprid, a neonicotinoid insecticide. In this compound, three hydrogen atoms on the methyl group have been replaced by deuterium atoms. This substitution results in a mass increase of three Daltons (M+3), allowing it to be differentiated from the unlabeled Acetamiprid by a mass spectrometer.
Because their physicochemical properties are nearly identical, this compound and Acetamiprid co-elute during chromatography and experience similar effects during sample extraction and ionization. By adding a known quantity of this compound to every sample, calibrator, and quality control sample at the outset of the sample preparation process, it can effectively compensate for variations throughout the analytical workflow, leading to robust and reliable quantification.
Core Application: Internal Standard for Quantitative Analysis
The principal application of this compound in research is as an internal standard for the accurate quantification of Acetamiprid in various matrices, such as environmental samples (water, soil), agricultural products (fruits, vegetables, tea), and biological samples (urine, plasma). Its use is crucial for methods that require high sensitivity and specificity, such as those employing LC-MS or LC-MS/MS.
The fundamental principle involves calculating the ratio of the mass spectrometer's response for the analyte (Acetamiprid) to that of the internal standard (this compound). This ratio is then used to determine the concentration of Acetamiprid in an unknown sample by plotting it against a calibration curve constructed from standards with known concentrations.
Quantitative Data and Physicochemical Properties
The key properties of this compound that make it suitable as an analytical standard are summarized below.
| Property | Value | Reference |
| Synonym | (E)-N-(6-Chloro-3-pyridylmethyl)-N′-cyano-N-(methyl-d3)acetamidine | |
| Empirical Formula | C₁₀D₃H₈ClN₄ | |
| Molecular Weight | 225.69 g/mol | |
| Isotopic Purity | ≥99.0 atom % D | |
| Chemical Purity (Assay) | ≥98.0% (HPLC) | |
| Mass Shift | M+3 | |
| Appearance | Neat (Solid/Oil) |
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of Acetamiprid in an aqueous sample matrix using this compound as an internal standard.
Preparation of Standard and Spiking Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acetamiprid and this compound in a suitable solvent such as acetonitrile or methanol.
-
Calibration Standard Working Solutions: Serially dilute the Acetamiprid stock solution with the appropriate solvent to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL). This solution will be added to all samples.
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general representation for cleaning up a water sample.
-
Sample Fortification: To a 10 mL aliquot of each sample (including calibration standards prepared in a blank matrix and quality control samples), add a fixed volume (e.g., 100 µL) of the internal standard spiking solution (this compound). This results in a final IS concentration of 1 ng/mL in each sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the fortified sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent, such as 5 mL of acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting condition for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Chromatographic Separation (Example Conditions):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and re-equilibrating at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection (Example Conditions):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Acetamiprid: Precursor Ion (Q1) m/z 223.1 → Product Ion (Q3) m/z 126.1
-
This compound: Precursor Ion (Q1) m/z 226.1 → Product Ion (Q3) m/z 129.1
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Data Analysis
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (Acetamiprid peak area / this compound peak area) against the known concentration of the calibration standards.
-
Quantification: Determine the concentration of Acetamiprid in the unknown samples by calculating their peak area ratios and interpolating the concentration from the linear regression of the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Workflow for quantifying Acetamiprid using a deuterated internal standard.
Caption: Principle of MRM detection for Acetamiprid and its deuterated standard.
References
An In-depth Technical Guide to Acetamiprid-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Acetamiprid-d3. The information is presented to support research, scientific analysis, and drug development activities where a deuterated internal standard for Acetamiprid is required.
Core Chemical Properties
This compound, the deuterated analog of the neonicotinoid insecticide Acetamiprid, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like GC-MS and LC-MS, for the precise quantification of Acetamiprid. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, enabling its differentiation from the non-labeled parent compound without significantly altering its chemical behavior during sample preparation and analysis.
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-(methyl-d3)-ethanimidamide | [1] |
| CAS Number | 1353869-35-8 | [1][2] |
| Molecular Formula | C₁₀H₈D₃ClN₄ | [1] |
| Molecular Weight | 225.7 g/mol | [1] |
| Physical State | Solid | |
| Solubility | Soluble in DMSO and Methanol | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | |
| InChI Key | WCXDHFDTOYPNIE-BMSJAHLVSA-N |
Chemical Structure
The chemical structure of this compound is characterized by a chloropyridinylmethyl group, a cyanoimino group, and a deuterated N-methyl group. The deuterium labeling on the methyl group is the key feature that distinguishes it from Acetamiprid.
Caption: Chemical structure of this compound.
Mechanism of Action: Signaling Pathway
Acetamiprid, and by extension its deuterated analog, is a neonicotinoid insecticide that functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. This interaction leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect. The signaling pathway is initiated by the binding of Acetamiprid to the nAChR, which is a ligand-gated ion channel.
Caption: Agonistic action of Acetamiprid on nAChR.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Acetamiprid in various matrices. Below is a representative experimental protocol for this application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Acetamiprid in Agricultural Products using this compound as an Internal Standard
This protocol is a composite based on established methods for pesticide residue analysis.
1. Reagents and Materials:
-
Acetamiprid analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation:
-
Prepare individual stock solutions of Acetamiprid and this compound in acetonitrile (e.g., 1000 µg/mL).
-
Prepare a working standard solution of Acetamiprid at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution.
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).
-
Prepare a series of calibration standards by spiking appropriate amounts of the Acetamiprid working standard and a fixed amount of the this compound internal standard into a blank matrix extract.
3. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of the this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18. For samples with high pigment content, 150 mg of GCB may also be added.
-
Vortex for 30 seconds and then centrifuge at ≥3000 rpm for 5 minutes.
-
Take an aliquot of the cleaned-up extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of Acetamiprid from matrix interferences.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the precursor-to-product ion transitions for both Acetamiprid and this compound.
-
6. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Acetamiprid to the peak area of this compound against the concentration of Acetamiprid.
-
Quantify the amount of Acetamiprid in the samples by using the regression equation from the calibration curve.
Caption: Workflow for Acetamiprid analysis.
References
Synthesis and Isotopic Purity of Acetamiprid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetamiprid-d3, a deuterated analog of the neonicotinoid insecticide Acetamiprid. The inclusion of deuterium atoms at the N-methyl position makes this compound an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines a feasible synthetic route, methods for purification, and detailed protocols for assessing its isotopic enrichment.
Synthesis of this compound
The synthesis of this compound, or (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyano-N-(methyl-d3)acetimidamide, is analogous to the established methods for unlabeled Acetamiprid, with the critical introduction of a deuterated starting material. The most direct approach involves the use of methyl-d3-amine or its corresponding salt.
A plausible and efficient synthetic pathway is a two-step process starting from the commercially available intermediate 2-chloro-5-chloromethylpyridine. This intermediate is first reacted with methyl-d3-amine to form N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine. Subsequent condensation with a cyanating agent, such as ethyl N-cyanoethanimideate, yields the final product, this compound.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine
-
To a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (2.0 eq).
-
Add methyl-d3-amine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine.
Step 2: Synthesis of this compound
-
Dissolve the purified N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine (1.0 eq) in ethanol.
-
Add ethyl N-cyanoethanimideate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product as a crystalline solid.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, defining its suitability for use as an internal standard or in metabolic studies. It is typically expressed as the atom percent of the desired isotope (in this case, Deuterium). Commercial sources of this compound often guarantee a high level of isotopic enrichment.
Quantitative Data on Isotopic Purity
The following table summarizes the typical isotopic purity specifications for commercially available this compound. The exact distribution of d0, d1, d2, and d3 species would need to be determined experimentally for each batch.
| Parameter | Specification | Source |
| Isotopic Purity (atom % D) | ≥99.0% | Commercial Supplier A |
| Isotopic Purity (atom % D) | ≥95% | Commercial Supplier B |
Note: The specific distribution of d0, d1, d2, and d3 isotopologues is often not provided by suppliers and requires experimental determination.
Determination of Isotopic Purity
The isotopic purity and the distribution of different isotopologues (d0, d1, d2, d3) of this compound are best determined using high-resolution mass spectrometry (HRMS). This technique allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision.
Experimental Workflow for Isotopic Purity Analysis
Caption: Workflow for determining the isotopic purity of this compound.
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-HRMS Conditions:
-
Liquid Chromatography (LC):
-
Column: A high-resolution C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape of the this compound peak.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.
-
Mass Range: A range that includes the molecular ions of unlabeled Acetamiprid (m/z ~223.07) and this compound (m/z ~226.09).
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
From the high-resolution mass spectrum, identify and integrate the peak areas for the protonated molecular ions of each isotopologue:
-
d0 (C10H12ClN4+): [M+H]+
-
d1 (C10H11DClN4+): [M+H]+
-
d2 (C10H10D2ClN4+): [M+H]+
-
d3 (C10H9D3ClN4+): [M+H]+
-
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d3 species.
-
This comprehensive guide provides the necessary information for the synthesis and rigorous isotopic purity assessment of this compound, enabling researchers to confidently utilize this valuable tool in their studies.
Acetamiprid-d3: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Acetamiprid-d3, a deuterated internal standard for the quantitative analysis of the neonicotinoid insecticide Acetamiprid. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering comprehensive data, detailed experimental protocols, and insights into its mechanism of action.
Core Data Summary
This compound is primarily utilized as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods for Acetamiprid.[1][2] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1353869-35-8 | [1][3] |
| Molecular Formula | C₁₀H₈D₃ClN₄ | [3] |
| Molecular Weight | 225.69 g/mol | |
| Formal Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N′-cyano-N-(methyl-d3)-ethanimidamide | |
| Isotopic Purity | ≥99.0 atom % D |
Mechanism of Action and Signaling Pathways
Acetamiprid, the non-deuterated parent compound, is a neonicotinoid insecticide that functions as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect.
Recent studies have elucidated the downstream cellular effects of Acetamiprid exposure, particularly in non-target organisms. These effects are primarily linked to the induction of cellular stress pathways, including oxidative stress and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis (programmed cell death).
Exposure to Acetamiprid has been shown to increase the production of reactive oxygen species (ROS) and intracellular calcium levels. This increase in ROS can lead to oxidative damage to cellular components. The rise in intracellular calcium and ROS production can also trigger ER stress. Key markers of ER stress, such as inositol-requiring enzyme 1-alpha (IRE1-α), are upregulated following Acetamiprid exposure.
The activation of these stress pathways can converge on the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of various cellular processes, and its activation by Acetamiprid-induced stress can further promote apoptosis. This is evidenced by the increased expression of apoptosis-related genes such as caspases.
Experimental Protocols
The quantification of Acetamiprid in various matrices is crucial for regulatory monitoring and research. The use of this compound as an internal standard is a common practice to ensure analytical accuracy. Below are generalized experimental workflows based on established methods.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food and environmental samples.
-
Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction : The homogenized sample is placed in a centrifuge tube with an appropriate volume of water and acetonitrile. This compound internal standard is added at this stage. The tube is shaken vigorously.
-
Salting Out : Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract : The resulting supernatant is collected for analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Acetamiprid.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.0 mm i.d., 150 mm length, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (often with a formic acid modifier) |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions | Acetamiprid: e.g., m/z 223 → 126 (quantifier), 223 → 90 (qualifier) this compound: e.g., m/z 226 → 129 |
Note: Specific transitions and chromatographic conditions should be optimized for the instrument in use.
This technical guide provides foundational information for the use of this compound in research and analytical applications. For specific applications, further method development and validation are recommended.
References
Technical Guide to the Commercial Sourcing and Application of Acetamiprid-d3 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and application of Acetamiprid-d3 as an analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-quality standards and implementing them in quantitative analytical workflows.
Introduction to this compound Analytical Standard
This compound is the deuterium-labeled form of Acetamiprid, a neonicotinoid insecticide.[1] In analytical chemistry, isotopically labeled compounds like this compound are invaluable as internal standards for quantitative analysis, particularly in chromatography-mass spectrometry techniques such as LC-MS or GC-MS.[2] The use of a stable isotope-labeled internal standard is the preferred method for compensating for matrix effects and variations during sample preparation and analysis, leading to higher accuracy and precision in results.[2][3]
Commercial Suppliers and Specifications
High-purity this compound analytical standards are available from several reputable suppliers. These standards are crucial for instrument calibration, method validation, and ensuring that analytical results meet stringent quality and regulatory requirements.[4] Below is a summary of typical product specifications from leading commercial vendors.
| Supplier | Product Name | Catalog Number (Example) | Purity (Assay) | Isotopic Purity | Format | Available Quantity (Example) |
| Sigma-Aldrich (Merck) | This compound PESTANAL®, analytical standard | 39246 | ≥98.0% (HPLC) | ≥99.0 atom % D | Neat | 50 mg |
| LGC Standards | Acetamiprid D3 (N-methyl D3) | DRE-C10013100 | Not specified, ISO 17034 certified | Not specified | Neat | 50 mg |
| Toronto Research Chemicals | This compound | A121402 | 98% | Not specified | Neat | 1 mg, 5 mg, 10 mg |
| MedChemExpress | This compound | HY-B0823S | >98% | Not specified | Neat | 1 mg, 5 mg, 10 mg |
| Cayman Chemical | This compound | 38165 | ≥98% | Not specified | Neat | 1 mg, 5 mg |
Note: This table is for illustrative purposes. Please refer to the suppliers' websites for the most current product information and availability.
Experimental Protocol: Quantitative Analysis of Acetamiprid using this compound Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Acetamiprid in a sample matrix (e.g., environmental water, agricultural products) using this compound as an internal standard.
Materials and Reagents
-
Acetamiprid analytical standard
-
This compound analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Sample matrix (e.g., water, food homogenate)
-
QuEChERS extraction salts and cleanup sorbents (if applicable for the matrix)
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetamiprid and this compound standards in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Acetamiprid by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution (IS-WS): Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.
Sample Preparation
-
Fortification: To an accurately measured amount of the sample (e.g., 10 mL of water or 5 g of homogenized food sample), add a precise volume of the IS-WS.
-
Extraction (for solid/complex matrices): For matrices like food products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed. This typically involves extraction with acetonitrile followed by the addition of salts to induce phase separation.
-
Cleanup: The supernatant from the extraction is then cleaned using dispersive solid-phase extraction (dSPE) with appropriate sorbents to remove interfering matrix components.
-
Final Preparation: The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for analytical scale columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetamiprid: Monitor at least two specific transitions (quantifier and qualifier).
-
This compound: Monitor the corresponding transitions, accounting for the mass shift of +3.
-
-
Data Analysis
-
Calibration Curve: Prepare a set of calibration standards by spiking blank matrix extract with the Acetamiprid working standards and a fixed amount of the IS-WS.
-
Ratio Calculation: For each calibration standard and sample, calculate the ratio of the peak area of the Acetamiprid quantifier ion to the peak area of the this compound quantifier ion.
-
Quantification: Plot the peak area ratio against the concentration of Acetamiprid for the calibration standards to generate a linear regression curve. Use the equation of this curve to calculate the concentration of Acetamiprid in the unknown samples based on their measured peak area ratios.
Diagrams and Workflows
General Workflow for Using an Analytical Standard
The following diagram illustrates the logical steps involved from the procurement of an analytical standard to its use in quantitative analysis.
Caption: Logical workflow from procurement to data analysis for an analytical standard.
Internal Standard Quantification Workflow
This diagram details the process of using an internal standard for quantification in a typical analytical run.
Caption: Step-by-step process for quantification using an internal standard.
References
Technical Guide: Solubility Profile of Acetamiprid-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Acetamiprid-d3 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document leverages data for the parent compound, Acetamiprid, as a close surrogate. The underlying principles of solubility and the experimental methodologies are broadly applicable to both isotopic forms.
Introduction to Acetamiprid
Acetamiprid is a neonicotinoid insecticide that functions as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1] This mode of action leads to the permanent blockade of normal synaptic transmission, resulting in paralysis and death of the target pest.[1] Its systemic and translaminar properties make it effective against a wide range of sucking insects.
Solubility of Acetamiprid in Organic Solvents
A study published in the Journal of Chemical & Engineering Data systematically determined the mole fraction solubility of Acetamiprid in thirteen pure solvents at temperatures ranging from 278.15 K to 318.15 K using the shake-flask method.[2] The highest solubility was observed in dimethyl sulfoxide (DMSO).[2] General qualitative assessments also indicate that Acetamiprid is soluble in acetone, methanol, ethanol, dichloromethane, chloroform, and acetonitrile.[1]
Table 1: Quantitative Solubility of Acetamiprid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Solubility ( g/100g solvent) |
| Methanol | 298.15 | 135.89 | 10.53 |
| Ethanol | 298.15 | 68.41 | 5.71 |
| Acetone | 298.15 | 231.53 | 14.65 |
| Acetonitrile | 298.15 | 164.21 | 10.12 |
| Dichloromethane | 298.15 | - | - |
| n-Butanol | 298.15 | 40.12 | 3.82 |
| Isobutanol | 298.15 | 34.21 | 3.27 |
| Isopropanol | 298.15 | 49.87 | 4.53 |
| Ethyl Acetate | 298.15 | 102.34 | 7.42 |
| 1,4-Dioxane | 298.15 | 254.12 | 16.89 |
| N,N-Dimethylformamide | 298.15 | 589.12 | 34.23 |
| Dimethyl Sulfoxide | 298.15 | 698.34 | 45.32 |
| Ethylene Glycol | 298.15 | 10.21 | 0.89 |
Note: Data extracted and calculated from the Journal of Chemical & Engineering Data. The solubility in g/100g solvent was calculated from the mole fraction data. A value for Dichloromethane was not provided in this specific dataset.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or incubator
-
Glass vials or flasks with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a glass vial. The excess solid should be visually apparent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow it to stand at the experimental temperature to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
Back-calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Data Reporting:
The solubility is typically reported in units of grams per 100 grams of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
Visualizations
Signaling Pathway of Acetamiprid
Caption: Mode of action of Acetamiprid at the insect nicotinic acetylcholine receptor.
Experimental Workflow for Solubility Determination
Caption: Generalized workflow for the shake-flask solubility determination method.
References
The Gold Standard in Quantitative Analysis: Unraveling the Mechanism of Acetamiprid-d3 as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of trace-level compounds, the accuracy and reliability of results are paramount. The use of internal standards is a cornerstone of achieving this precision, and among the various types, stable isotope-labeled internal standards (SIL-IS), such as Acetamiprid-d3, represent the pinnacle of analytical rigor. This technical guide provides a comprehensive exploration of the underlying mechanism of this compound as an internal standard, detailing its application in quantitative mass spectrometry-based methods.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analog (this compound) is added to the sample at the earliest stage of preparation. The fundamental premise is that the labeled and unlabeled compounds are chemically identical and will therefore exhibit virtually indistinguishable behavior throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.
The key difference lies in their mass. The deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the native Acetamiprid by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte (Acetamiprid) to that of the internal standard (this compound), highly accurate quantification can be achieved. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, as both compounds are affected proportionally.
Physicochemical and Spectrometric Properties
The efficacy of this compound as an internal standard is due to its near-identical physicochemical properties to Acetamiprid, ensuring they behave similarly during analysis. The primary distinction is the mass difference, which is crucial for mass spectrometric detection.
| Property | Acetamiprid | This compound | Reference |
| Chemical Formula | C₁₀H₁₁ClN₄ | C₁₀H₈D₃ClN₄ | [1] |
| Molecular Weight | 222.67 g/mol | 225.69 g/mol | [1] |
| Appearance | White crystalline solid | White crystalline solid | [2] |
| Water Solubility | 4.25 g/L at 25°C | Expected to be very similar | |
| log Kow | 0.8 at 25°C | Expected to be very similar | |
| pKa | 0.68 ± 0.08 | Expected to be very similar |
In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used for quantification. The deuterated standard will have a precursor ion with a mass shift corresponding to the number of deuterium atoms, and its fragmentation pattern will be analogous to the unlabeled analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
| Acetamiprid | 223.0 | 126.0 | 56.0 | |
| This compound | 226.1 | 126.0 | 59.1 | This is a predicted transition based on the structure. Specific transitions can vary by instrument and method. |
Experimental Protocol: Quantification of Acetamiprid in a Vegetable Matrix using QuEChERS and LC-MS/MS
The following is a representative protocol for the analysis of Acetamiprid residues in a vegetable matrix, employing this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
3.1. Materials and Reagents
-
Acetamiprid analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented matrices)
-
C18 sorbent
3.2. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of PSA, C18, and MgSO₄ (and GCB if needed).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
3.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the specific transitions for Acetamiprid and this compound as listed in the table above.
-
Visualizing the Core Concepts
4.1. The Logic of Using a Deuterated Internal Standard
The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for potential errors in the analytical process.
Caption: Logical flow demonstrating how this compound corrects for variability.
4.2. Experimental Workflow
The diagram below outlines the typical experimental workflow for the quantification of Acetamiprid using this compound as an internal standard.
Caption: A typical workflow for Acetamiprid analysis using an internal standard.
4.3. Mode of Action: Neonicotinoid Signaling Pathway
Acetamiprid is a neonicotinoid insecticide. Its mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation, paralysis, and eventual death of the insect.
Caption: Neonicotinoid action on the insect nicotinic acetylcholine receptor.
Conclusion
The use of this compound as an internal standard in quantitative mass spectrometry provides a robust and reliable method for the accurate determination of Acetamiprid residues. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation and instrument response. This technical guide has outlined the core principles, provided a detailed experimental protocol, and visualized the key concepts to aid researchers in the implementation of this gold-standard analytical technique. The adoption of such methodologies is crucial for generating high-quality, defensible data in the fields of environmental monitoring, food safety, and drug development.
References
Stability and Storage of Acetamiprid-d3: A Technical Guide
Introduction
Acetamiprid-d3, the deuterated analog of the neonicotinoid insecticide Acetamiprid, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices by mass spectrometry techniques such as GC-MS and LC-MS. Ensuring the chemical and isotopic stability of this compound is paramount for accurate and reliable analytical results. This technical guide provides an in-depth overview of the recommended storage conditions, stability data, and experimental protocols relevant to maintaining the integrity of this compound.
Recommended Storage and Handling Conditions
Proper storage and handling are essential to prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers and general guidelines for stable isotope-labeled compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C[1] | Minimizes chemical degradation over extended periods. |
| Short-term: +20°C or Room Temperature[2][3] | Acceptable for shipping and brief periods. | |
| Alternative: 2-8°C[4] | Suitable for intermediate-term storage. | |
| Form | Solid (Neat) | Generally more stable than solutions. |
| Container | Tightly sealed, light-resistant vials (e.g., amber glass) | Protects from moisture and light. |
| Atmosphere | Dry, well-ventilated area | Prevents hydrolysis and oxidation. |
| Handling | Avoid exposure to direct sunlight and moisture. | Light and water can promote degradation. |
| Store away from foodstuffs and animal feed.[5] | Prevents cross-contamination. |
Stability Data
While specific, publicly available long-term stability studies on this compound are limited, information from suppliers and data on the parent compound, Acetamiprid, provide valuable insights into its stability profile.
Table 2: Summary of this compound Stability Information
| Condition | Duration | Observation | Source |
| -20°C | ≥ 4 years | Stable | Cayman Chemical |
| Refrigerated (solution) | 15 days | Stable | PubChem (for Acetamiprid) |
The stability of deuterated compounds is generally comparable to their non-labeled counterparts for chemical degradation. Therefore, data on Acetamiprid's degradation can serve as a useful proxy.
Degradation Pathways
The degradation of Acetamiprid, and by extension this compound, can occur through various mechanisms, including hydrolysis and photolysis. The primary degradation pathways involve the modification of the N-cyanoimine and N-methyl groups.
Experimental Protocols
The following are generalized protocols for conducting stability studies and for the analysis of this compound.
Protocol for a Long-Term Stability Study
This protocol is based on general guidelines for stability testing of chemical reference standards.
-
Objective: To determine the long-term stability of this compound under specified storage conditions.
-
Materials:
-
This compound (at least three different batches, if available).
-
Amber glass vials with screw caps.
-
Calibrated stability chambers set to the desired temperature and humidity conditions (e.g., -20°C, 25°C/60% RH, 40°C/75% RH).
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).
-
-
Procedure:
-
Aliquots of this compound from each batch are placed in amber glass vials and sealed.
-
The vials are placed in the stability chambers.
-
Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).
-
At each time point, the samples are analyzed for purity (assay) and the presence of degradation products.
-
-
Analysis: A stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, should be used. The method must be validated to separate the parent compound from any potential degradation products.
-
Data Evaluation: The purity of this compound is plotted against time to determine the degradation rate and establish a retest date or shelf life.
Analytical Method for Purity Assessment (HPLC-UV)
This is a general HPLC method that can be adapted for the analysis of this compound.
Table 3: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a stability study of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions, primarily at -20°C for long-term storage. Proper handling, including protection from light and moisture, is crucial to maintain its chemical and isotopic integrity. While specific stability data for the deuterated form is not extensively published, the degradation pathways of the parent compound, Acetamiprid, provide a reliable model for potential degradation products. The use of validated, stability-indicating analytical methods is essential for monitoring the purity of this compound over time.
References
The Indispensable Role of Acetamiprid-d3 in Modern Analytical Science: A Technical Review
For Immediate Release
A deep dive into the applications of Acetamiprid-d3 reveals its critical role as an internal standard for the precise quantification of the widely used neonicotinoid insecticide, acetamiprid. This deuterated analog has become an essential tool for researchers in environmental monitoring, food safety, and human biomonitoring, ensuring the accuracy and reliability of analytical data.
This technical guide explores the scientific applications of this compound, focusing on its use in sophisticated analytical methodologies. By providing a stable, isotopically labeled counterpart to acetamiprid, this compound allows for the correction of matrix effects and variations in instrument response, leading to highly accurate quantification of the target analyte in complex samples.
Core Application: An Internal Standard for Accurate Quantification
The primary and most significant application of this compound is as an internal standard in chromatographic and mass spectrometric analysis.[1] Its chemical properties are nearly identical to that of acetamiprid, but its increased mass allows it to be distinguished by a mass spectrometer. This allows it to be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard, enabling accurate correction and quantification of the native analyte.
Quantitative Analysis of Acetamiprid in Diverse Matrices
This compound has been instrumental in the development and validation of sensitive analytical methods for the detection of acetamiprid residues in a wide array of matrices. These methods are crucial for ensuring food safety, monitoring environmental contamination, and assessing human exposure.
Food and Agricultural Products
The presence of pesticide residues in food is a significant public health concern. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in various food commodities.[2] this compound is employed in methods to ensure compliance with these regulations.
A validated method for the analysis of acetamiprid in tomatoes utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2] While this specific study did not use this compound, the use of an internal standard is a standard practice in more advanced LC-MS/MS methods to achieve higher accuracy and precision. For instance, a method for quantifying neonicotinoids in honey used this compound as an internal standard with LC-MS/MS.
Table 1: Performance of Analytical Methods for Acetamiprid Quantification
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Recovery (%) | Reference |
| Tomato | HPLC-DAD | 5 µg/kg | 14 µg/kg | 96.7 ± 1.1 | [2] |
| Butterbur | LC-MS/MS | 0.0006 mg/kg | 0.002 mg/kg | 78.23 - 82.17 | [3] |
| Water | HPLC-UV | 0.033 ppb | 0.100 ppb | 86.4 (at 1.00 ppb) | |
| Fruits & Vegetables | HPLC | - | - | 90 - 96 (ethyl acetate extraction) | |
| Okra | LC-MS/MS | - | 0.002 mg/kg | 74.79 - 94.71 |
Environmental Samples
The widespread use of acetamiprid in agriculture can lead to the contamination of soil and water resources. Monitoring these environmental compartments is essential for assessing the ecological impact of this insecticide. This compound is used to ensure the accuracy of these measurements. Studies have investigated the dissipation half-life of acetamiprid in water at different pH levels and in soil under various moisture conditions.
Table 2: Environmental Fate of Acetamiprid
| Environmental Matrix | Condition | Half-life (days) | Reference |
| Water | pH 4 | 6.2 | |
| Water | pH 7 | 7.3 | |
| Water | pH 9 | 5.1 | |
| Water | UV and sunlight | 4.3 | |
| Soil | 0.1 µg/g, dry to submerged | 10.0 - 22.8 | |
| Tomato | Field conditions | 4.33 |
Human Biomonitoring
Assessing human exposure to pesticides is critical for understanding potential health risks. This compound is utilized in biomonitoring studies to accurately measure levels of acetamiprid and its metabolites in human samples such as urine. In humans, acetamiprid is primarily metabolized to N-desmethyl-acetamiprid before being excreted in the urine. A study on Japanese adults found that most of the acetamiprid was metabolized to desmethyl-acetamiprid.
Experimental Methodologies
The use of this compound is central to the "isotope dilution" method, which is considered the gold standard for quantitative analysis by mass spectrometry.
Sample Preparation and Extraction
A typical workflow for the analysis of acetamiprid in a complex matrix involves the following steps:
-
Sample Homogenization: The sample (e.g., fruit, soil, urine) is homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of this compound is added to the homogenized sample.
-
Extraction: The sample is extracted with an appropriate solvent (e.g., acetonitrile, ethyl acetate) to isolate the analytes of interest. The QuEChERS method is a widely used extraction technique for pesticide residue analysis in food.
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of acetamiprid.
-
Liquid Chromatography (LC): The cleaned-up extract is injected into an HPLC system. The LC column separates acetamiprid and this compound from other components in the extract based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS): The separated compounds are then introduced into a mass spectrometer. The molecules are ionized, and specific precursor ions for acetamiprid and this compound are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
Conclusion
This compound is an indispensable tool in modern analytical chemistry. Its use as an internal standard enables the accurate and precise quantification of acetamiprid in a variety of complex matrices. This is crucial for ensuring food safety, monitoring environmental quality, and assessing human exposure to this widely used insecticide. The methodologies developed using this compound provide the reliable data needed for regulatory decision-making and risk assessment, ultimately contributing to the protection of human health and the environment.
References
- 1. Biological Monitoring of Human Exposure to Neonicotinoids Using Urine Samples, and Neonicotinoid Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Acetamiprid-d3 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of the neonicotinoid insecticide acetamiprid in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Acetamiprid-d3, is detailed to ensure high accuracy and precision by correcting for matrix effects, extraction losses, and instrumental variability.
Introduction
Acetamiprid is a widely used systemic insecticide for controlling sucking insects on a variety of crops.[1] Its presence in food and environmental samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment. LC-MS/MS has become the method of choice for pesticide residue analysis due to its high selectivity and sensitivity. The use of an internal standard that co-elutes with the analyte and has a similar ionization efficiency is crucial for accurate quantification. This compound, a deuterated analog of acetamiprid, serves as an ideal internal standard for this purpose.
Signaling Pathway of Acetamiprid
Acetamiprid functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[2][3] It mimics the action of the neurotransmitter acetylcholine (ACh), binding to the nAChR and causing the ion channel to open. This leads to an influx of cations, primarily Na+ and Ca2+, resulting in the continuous stimulation of nerve cells, hyperexcitation, paralysis, and ultimately, the death of the insect.[4] The signaling pathway involves the binding of acetamiprid to the α-subunits of the nAChR, triggering a conformational change that opens the ion channel.
Mechanism of Acetamiprid action on the nicotinic acetylcholine receptor.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN)
-
Water (for dry samples)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use a smaller sample size and add an appropriate amount of water.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the this compound internal standard solution to achieve the desired final concentration.
-
Add the QuEChERS extraction salts to the tube.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18 for general food matrices).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Step-by-step workflow of the QuEChERS sample preparation method.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Typical):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of acetamiprid from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
MS/MS Conditions (Typical):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.5 - 4.5 kV |
| Source Temperature | 150 - 550 °C |
| Desolvation Temp. | 250 - 450 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| Acetamiprid | 223.1 | 126.0 | 56.0 | -22 to -16 |
| This compound | 226.1 | 129.0 | 56.0 | Optimized based on instrument |
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of acetamiprid using this compound as an internal standard in various matrices.
Table 1: Method Performance Characteristics
| Matrix | LOQ (mg/kg) | Linearity (r²) | Average Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Okra | 0.002 | >0.998 | 74.79 - 94.71 | ≤ 20 | |
| Sweet Cherry | 0.0015 | 0.999 | 80.12 - 98.04 | < 0.5 | |
| Tomato | 0.014 | 0.999 | 96.7 | < 1.0 | |
| Butterbur | 0.002 | ≥0.9998 | 78.23 - 82.17 | ≤ 7.22 | |
| Animal Products | 0.01 | - | - | - |
| Black Pepper | 0.001 | ≥0.99 | 80 - 120 | 1.61 | |
Table 2: Recovery Data at Different Spiking Levels
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Reference |
|---|---|---|---|
| Okra | 0.002 (LOQ) | 74.79 | |
| 0.01 (5x LOQ) | 94.71 | ||
| 0.02 (10x LOQ) | 82.95 | ||
| Sweet Cherry | 0.2 | 95 - 101 | |
| 0.5 | 95 - 101 | ||
| 1.0 | 95 - 101 | ||
| Butterbur | 0.02 (10x LOQ) | 78.23 - 82.17 |
| | 0.1 (50x LOQ) | 78.23 - 82.17 | |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of acetamiprid in diverse and complex matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and accurate results for regulatory compliance and safety assessment.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchtrends.net [researchtrends.net]
- 5. agilent.com [agilent.com]
Quantitative Analysis of Acetamiprid in Produce using an Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetamiprid is a neonicotinoid insecticide widely used in agriculture to protect crops from a variety of pests.[1] Its systemic nature allows it to be absorbed by the plant, making it effective against sucking insects. However, the presence of acetamiprid residues in food commodities is a significant concern for consumer safety, necessitating sensitive and accurate analytical methods for its quantification. This application note details a robust and reliable method for the quantitative analysis of acetamiprid in produce using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Acetamiprid-d3. The use of a stable isotope-labeled internal standard is a well-established technique to enhance the accuracy and precision of quantitative analysis by correcting for matrix effects and variations during sample preparation and analysis.
This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis. The protocol is designed to be high-throughput and sensitive, making it suitable for routine monitoring of acetamiprid residues in various fruit and vegetable matrices.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of acetamiprid is depicted below.
Caption: Experimental workflow for acetamiprid analysis.
Experimental Protocols
Reagents and Materials
-
Acetamiprid (≥98.0% purity)
-
This compound (≥99.0 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA, C18, and magnesium sulfate)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Acetamiprid and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C.
Intermediate Standard Solutions (10 µg/mL):
-
Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.
-
Bring to volume with a 50:50 mixture of acetonitrile and water.
Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the intermediate standard solution with the mobile phase to create calibration standards at concentrations ranging from 0.5 to 100 ng/mL.
-
Spike each calibration standard with the this compound intermediate solution to a final concentration of 10 ng/mL.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative portion of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound intermediate standard solution to the sample to achieve a final concentration of 10 ng/g.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are used for the quantification and confirmation of Acetamiprid and its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Acetamiprid (Quantifier) | 223.1 | 126.1 | 20 | 50 |
| Acetamiprid (Qualifier) | 223.1 | 90.1 | 30 | 50 |
| This compound (IS) | 226.1 | 126.1 | 20 | 50 |
Data Presentation
The use of an isotope-labeled internal standard significantly improves the accuracy and precision of quantification by compensating for matrix-induced signal suppression or enhancement. The following tables summarize the expected performance of this method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Tomato | 5 | 98.2 | 4.5 |
| 50 | 101.5 | 3.2 | |
| Cucumber | 5 | 95.8 | 5.1 |
| 50 | 99.1 | 3.8 | |
| Apple | 5 | 97.4 | 4.8 |
| 50 | 100.3 | 3.5 |
Signaling Pathways and Logical Relationships
The logical relationship for quantification using an internal standard is based on the ratio of the analyte response to the internal standard response.
Caption: Quantification using an internal standard.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of acetamiprid in produce. The incorporation of this compound as an internal standard ensures high accuracy and precision by mitigating matrix effects. The described QuEChERS sample preparation protocol is efficient and suitable for high-throughput laboratory settings. This method is well-suited for routine monitoring of acetamiprid residues in a variety of food matrices, aiding in regulatory compliance and ensuring consumer safety.
References
Application Note: Quantitative Analysis of Acetamiprid in Diverse Food Matrices Using an Isotopically Labeled Internal Standard and LC-MS/MS
Introduction
Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking insects on various agricultural products, including fruits, vegetables, and leafy greens.[1][2] Due to its systemic nature and widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumer health.[3] Accurate and reliable quantification of acetamiprid residues in complex food matrices is therefore essential for compliance and food safety.
Food matrices, however, are notoriously complex and can cause significant matrix effects (ion suppression or enhancement) in mass spectrometry-based analyses, leading to inaccurate quantification. The stable isotope dilution (SID) technique, which employs a stable isotope-labeled internal standard (SIL-IS), is the gold standard for compensating for these effects. Acetamiprid-d3, a deuterated analogue of acetamiprid, serves as an ideal internal standard as it co-elutes with the target analyte and experiences similar matrix effects and ionization efficiencies, ensuring high accuracy and precision.[4][5]
This application note provides a detailed protocol for the extraction, cleanup, and quantification of acetamiprid in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is central to this robust and reliable method.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol (both LC-MS grade), Ethyl Acetate.
-
Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
Standards: Acetamiprid (≥98.0% purity), this compound (isotopic purity ≥99.0 atom % D).
-
QuEChERS Extraction and Cleanup Kits: Containing pre-weighed salts and sorbents (e.g., primary secondary amine - PSA, C18).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Stock Solutions: Prepare individual stock solutions of Acetamiprid and this compound in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions in an appropriate solvent (e.g., acetonitrile). The internal standard working solution should be prepared at a concentration that provides a robust signal in the analytical run.
Sample Preparation: QuEChERS Protocol (EN 15662)
The QuEChERS method is a widely adopted, streamlined procedure for pesticide residue analysis in food.
-
Homogenization: Weigh 10 g of a homogenized representative sample of the food matrix into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample. This step is critical and should be done at the beginning to account for analyte loss during the entire sample preparation process.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Seal the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube containing sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The choice of sorbents may be adjusted based on the matrix (e.g., add GCB for highly pigmented samples, though it may affect recovery of planar pesticides).
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into a clean vial.
-
Acidify the extract (e.g., with 10 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve the stability of acetamiprid.
-
The sample is now ready for LC-MS/MS analysis. A dilution step may be necessary depending on the expected concentration and instrument sensitivity.
-
LC-MS/MS Analysis
Instrumentation involves a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient starts at 10% B, ramps up to 95% B, holds, and then returns to initial conditions for equilibration.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
MRM Transitions: The following transitions should be monitored. Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Acetamiprid | 223.1 | 126.1 | 90.2 | |
| This compound (IS) | 226.1 | 126.1 | - |
Data and Performance Characteristics
The use of an internal standard like this compound is crucial for achieving the performance metrics required by regulatory guidelines such as SANCO/12571/2013, which typically require mean recoveries of 70-120% with a relative standard deviation (RSD) of ≤20%. The tables below summarize typical method validation data for Acetamiprid analysis in various food matrices, reflecting the performance achievable with this robust protocol.
Table 1: Method Performance in High Water Content Matrices (e.g., Tomato, Sweet Cherry, Okra)
| Parameter | Tomato | Sweet Cherry | Okra |
| LOD (µg/kg) | 5 | 0.5 | 0.5 |
| LOQ (µg/kg) | 14 | 1.5 | 2 |
| Recovery (%) | 96.7 ± 1.1 | 80.1 - 98.0 | 74.8 - 94.7 |
| RSD (%) | < 2.0 | < 6.7 | ≤ 20 |
| Reference(s) |
Table 2: Method Performance in Other Vegetable Matrices (e.g., Paprika, Butterbur)
| Parameter | Paprika | Butterbur |
| LOD (µg/kg) | - | 0.6 |
| LOQ (µg/kg) | 14 | 2 |
| Recovery (%) | 90 - 105 | 78.2 - 82.2 |
| RSD (%) | < 1.0 | ≤ 7.2 |
| Reference(s) |
Table 3: Method Performance in High Oil/Complex Matrices (e.g., Pistachio)
| Parameter | Pistachio |
| LOQ (mg/kg) | 0.01 |
| Recovery (%) | 95 - 98 |
| RSD (%) | < 11 |
| Reference(s) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis, highlighting the critical step of internal standard addition.
Caption: Workflow for Acetamiprid residue analysis using QuEChERS and LC-MS/MS.
Conclusion
The described method, combining a standardized QuEChERS extraction and cleanup procedure with sensitive LC-MS/MS detection, provides a robust and reliable protocol for the routine analysis of acetamiprid residues in a wide variety of food matrices. The incorporation of this compound as a stable isotope-labeled internal standard is paramount to the method's success, effectively compensating for matrix-induced variations and procedural losses. This approach ensures high accuracy and precision, enabling laboratories to meet stringent global regulatory standards for pesticide residue monitoring and ensuring the safety of the food supply.
References
Application Notes and Protocols for Acetamiprid-d3 Sample Preparation in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and cleanup of Acetamiprid-d3 from soil samples for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established and widely used techniques for pesticide residue analysis.
Introduction
Acetamiprid is a neonicotinoid insecticide used to control sucking-type insects on a variety of crops.[1] Its presence and persistence in soil are of significant environmental and food safety concern.[2] this compound is a deuterated internal standard used for the accurate quantification of Acetamiprid in complex matrices like soil. Proper sample preparation is a critical step to ensure reliable and reproducible analytical results. The two primary techniques detailed here are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).
Data Summary
The following table summarizes typical performance data for the analysis of Acetamiprid and other neonicotinoids in soil using methods similar to those described below.
| Method | Analyte | Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) | Reference |
| QuEChERS & LC-MS/MS | Acetamiprid | 0.025 - 0.5 | 77.03 - 115.08 | 2.01 - 13.83 | 0.0007 - 0.002 | 0.002 - 0.008 | [3][4][5] |
| HPLC-UV | Acetamiprid | Not Specified | 79.67 - 98.33 | Not Specified | Not Specified | 0.01 (mg/kg) | |
| Accelerated Solvent Extraction & LC-MS/MS | Acetamiprid (NI-25) | 10 ppb | 89.0 | 4.61 | Not Specified | 10 ppb |
Experimental Protocols
Protocol 1: QuEChERS Method
The QuEChERS method is a popular and effective technique for the extraction and cleanup of a wide range of pesticides from food and environmental matrices, including soil. It involves an initial extraction with an organic solvent, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.
Materials:
-
Homogenized soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)
-
Dispersive SPE cleanup tubes containing Primary Secondary Amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Soil Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of deionized water and allow it to hydrate for at least 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample.
-
Add the this compound internal standard.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Add the QuEChERS extraction salt packet to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube containing PSA and C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE is a more traditional but highly effective method for cleaning up complex samples. It relies on the partitioning of the analyte between a solid phase (sorbent) and a liquid phase (solvent).
Materials:
-
Homogenized soil sample
-
Extraction solvent (e.g., 50% acetonitrile/water)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator or rotary evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC analysis)
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Soil Sample Preparation:
-
Weigh 30 g of the homogenized soil sample.
-
Mix with a drying agent like hydromatrix if necessary.
-
-
Initial Extraction:
-
Extract the soil sample with approximately 50 mL of 50% acetonitrile/water using a suitable technique like accelerated solvent extraction (ASE) or sonication.
-
Adjust the final volume of the extract to a known volume (e.g., 60 mL) with the extraction solvent.
-
Add the this compound internal standard.
-
Centrifuge the extract to pellet any suspended solids.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load a portion of the supernatant from the initial extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the this compound and the target analyte with a suitable organic solvent (e.g., acetonitrile).
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex to dissolve the residue and transfer to an autosampler vial.
-
Visualizations
Caption: QuEChERS workflow for this compound in soil.
Caption: Solid-Phase Extraction workflow for soil samples.
References
- 1. fao.org [fao.org]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [PDF] Method Validation of LC-MS/MS Analysis of Neonicotinoid Insecticides in Soil | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of Acetamiprid-d3 in Water Samples for Contamination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamiprid is a neonicotinoid insecticide widely used in agriculture to control sucking insects. Due to its high water solubility and persistence, it is frequently detected in surface and groundwater, posing a potential risk to non-target organisms and human health. Accurate and sensitive monitoring of Acetamiprid in water is therefore crucial for environmental risk assessment. The use of a stable isotope-labeled internal standard, such as Acetamiprid-d3, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in extraction efficiency and instrument response.[1]
This application note provides a detailed protocol for the determination of this compound in various water matrices using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also briefly described.
Data Presentation
The following tables summarize the quantitative data from various studies on the analysis of Acetamiprid in water, providing a benchmark for method performance.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Acetamiprid in Water
| Analytical Method | Matrix | MDL (ng/L) | LOQ (ng/L) | Reference |
| LC-MS/MS (SPE) | Drinking Water, Surface Water, Groundwater | 2 - 7 | - | [1] |
| LC-MS/MS (DAI) | Drinking Water, Surface Water, Groundwater | 50 - 190 | - | [1] |
| HPLC-UV (SPE) | Deionized Water | 33 | 100 | [2] |
| HPLC-UV (SPE) | Surface Water | 33 | - | [2] |
| LC-MS/MS | Butterbur | 600 | 2000 | |
| HPLC | Environmental Water | - | 6.7 |
DAI: Direct Aqueous Injection
Table 2: Recovery Rates and Relative Standard Deviations (RSD) for Acetamiprid in Water
| Spiking Level (µg/L) | Matrix | Recovery (%) | RSD (%) | Reference |
| 0.1 | Surface Water | 86.4 | 2.09 | |
| 1.0 | Surface Water | 96 | 2.5 | |
| 0.1 | Deionized Water | 106 | 3.2 | |
| 0.05 | Tap Water (Bakerbond spe™ SDB-1) | 64.6 | - | |
| 0.1 | Tap Water (Bakerbond spe™ SDB-1) | 64.6 | - | |
| 0.05 | Tap Water (Bond Elut Plexa) | 67.4 | - | |
| 0.1 | Tap Water (Bond Elut Plexa) | 67.4 | - | |
| Not Specified | Drinking Water, Surface Water, Groundwater | 78 - 110 | - |
Experimental Protocols
This section details the methodologies for the analysis of this compound in water samples.
Materials and Reagents
-
This compound analytical standard
-
Acetamiprid analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Bakerbond spe™ SDB-1, Bond Elut Plexa)
-
Syringe filters (0.22 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Measure 200 mL of the water sample and add the this compound internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Analyte Elution: Elute the retained analytes with 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: QuEChERS Method
The QuEChERS method is a faster alternative for sample preparation, particularly for matrices with higher organic content.
-
Extraction: To 10 mL of water sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge.
-
Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE cleanup sorbent (e.g., PSA, C18).
-
Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or biphenyl stationary phase column is suitable for the separation of neonicotinoids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of Acetamiprid and this compound. Two MRM transitions should be monitored for each analyte for confirmation.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 8 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte specific (to be optimized) |
Experimental Workflow
Caption: Experimental workflow for this compound analysis in water.
References
Application of Acetamiprid-d3 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Acetamiprid-d3 as an internal standard in pharmacokinetic (PK) studies of Acetamiprid. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalysis, offering high accuracy and precision in the quantification of drug concentrations in biological matrices.
Introduction to Acetamiprid and the Role of Deuterated Internal Standards
Acetamiprid is a neonicotinoid insecticide used to control sucking insects on a variety of crops.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its efficacy and safety.
In pharmacokinetic studies, accurate quantification of the analyte in biological fluids is paramount. Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] this compound is chemically identical to Acetamiprid but has a different mass due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby compensating for variability in sample preparation, matrix effects, and instrument response.[2][3]
Bioanalytical Method Validation using this compound
A validated bioanalytical method is essential for reliable pharmacokinetic data. The following table summarizes typical validation parameters for an LC-MS/MS method for Acetamiprid in plasma using this compound as an internal standard.
Table 1: Representative Bioanalytical Method Validation Parameters
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 1 - 1000 ng/mL | Linear |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy | Within ± 15% of nominal concentration (± 20% at LLOQ) | |
| Low QC (3 ng/mL) | 102.5% | |
| Medium QC (500 ng/mL) | 98.7% | |
| High QC (800 ng/mL) | 101.2% | |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | |
| Intra-day Precision (n=6) | < 5% | |
| Inter-day Precision (n=18, 3 days) | < 7% | |
| Recovery | Consistent and reproducible | |
| Acetamiprid | ~85% | |
| This compound | ~88% |
Note: The data presented in this table is representative of a typical validated LC-MS/MS method for Acetamiprid analysis. Actual results may vary based on specific experimental conditions.
Pharmacokinetic Parameters of Acetamiprid
The following table presents known pharmacokinetic parameters of Acetamiprid in Sprague-Dawley rats, which can be accurately determined using a validated bioanalytical method with this compound as an internal standard.
Table 2: Pharmacokinetic Parameters of Acetamiprid in Rats
| Parameter | Male Rats | Female Rats |
| Tmax (Time to Peak Concentration) | ~2-3 hours | ~2-3 hours |
| Cmax (Peak Plasma Concentration) | Variable with dose | Variable with dose |
| t½ (Elimination Half-life) | 4.42 ± 1.10 hours | 5.56 ± 1.93 hours |
| Primary Route of Excretion | Urine (53-65%) | Urine (53-65%) |
Data sourced from studies using ¹⁴C-labeled Acetamiprid.[4] The use of this compound as an internal standard in LC-MS/MS analysis provides a robust method for determining these parameters.
Experimental Protocols
Protocol for a Pharmacokinetic Study of Acetamiprid in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats to determine the plasma concentration-time profile of Acetamiprid following oral administration.
Materials:
-
Acetamiprid
-
This compound (Internal Standard)
-
Sprague-Dawley rats
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
K2-EDTA tubes for blood collection
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge)
-
LC-MS/MS system
Procedure:
-
Dosing Solution Preparation: Prepare a homogenous suspension of Acetamiprid in the vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of the Acetamiprid suspension to the rats (e.g., 10 mg/kg body weight).
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into K2-EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Acetamiprid concentration using the LC-MS/MS method described in Protocol 4.2.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
Protocol for LC-MS/MS Analysis of Acetamiprid in Plasma
This protocol describes a protein precipitation method for sample preparation and subsequent LC-MS/MS analysis.
Solutions:
-
Acetamiprid Stock Solution (1 mg/mL): Dissolve 10 mg of Acetamiprid in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Acetamiprid stock solution with 50:50 acetonitrile:water.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid.
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the IS working solution (in acetonitrile with 0.1% formic acid) to each well.
-
Vortex the plate for 5 minutes to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
LC-MS/MS Conditions (Representative):
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Acetamiprid: 223.1 > 126.0
-
This compound: 226.1 > 126.0
-
Mandatory Visualizations
Signaling Pathway of Acetamiprid
Acetamiprid acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects. It binds to the receptor, mimicking the action of the neurotransmitter acetylcholine (ACh), leading to continuous stimulation of the nerve, subsequent paralysis, and death of the insect.
Mechanism of action of Acetamiprid on the nicotinic acetylcholine receptor.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical pharmacokinetic study from animal dosing to data analysis.
Workflow for a typical pharmacokinetic study of Acetamiprid.
References
Application Note & Protocol: Development of a Validated HPLC Method for the Quantification of Acetamiprid using Acetamiprid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamiprid is a neonicotinoid insecticide widely used in agriculture to protect crops from a variety of pests.[1] Accurate and reliable quantification of Acetamiprid in various matrices is crucial for ensuring food safety, environmental monitoring, and quality control of pesticide formulations.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.[5] The use of a stable isotope-labeled internal standard, such as Acetamiprid-d3, is the gold standard for achieving the highest accuracy and precision by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the development and validation of an HPLC method for the quantification of Acetamiprid, employing this compound as an internal standard.
Experimental
Materials and Reagents
-
Acetamiprid analytical standard (≥98.0% purity)
-
This compound analytical standard (≥98.0% purity, ≥99.0 atom % D)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ortho-Phosphoric Acid (OPA) or Acetic Acid (analytical grade)
-
Methanol (for extraction, if necessary)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of Acetamiprid and this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 1% Ortho Phosphoric Acid in water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
2.4.1. Stock Solutions (1000 µg/mL)
-
Accurately weigh approximately 10 mg of Acetamiprid and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.4.2. Working Standard Solutions
-
Prepare a series of working standard solutions of Acetamiprid by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 5 µg/mL by diluting the IS stock solution with the mobile phase.
-
Spike each Acetamiprid working standard solution with the IS working solution to obtain a final IS concentration of 0.5 µg/mL in each standard.
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic procedure for a solid matrix is outlined below.
-
Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Spike the extract with the this compound internal standard solution to achieve a final concentration of 0.5 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by analyzing a blank matrix sample to ensure no endogenous components interfered with the peaks of Acetamiprid and this compound. The chromatograms of the blank, a spiked sample, and a standard solution were compared.
Linearity
Linearity was assessed by injecting the series of working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area ratio of Acetamiprid to this compound against the concentration of Acetamiprid.
| Parameter | Result |
| Concentration Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery method. A blank matrix was spiked with known concentrations of Acetamiprid at three levels (low, medium, and high). The samples were prepared and analyzed in triplicate.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 0.2 | 98.5 | 1.8 |
| 2.0 | 101.2 | 1.2 |
| 8.0 | 99.8 | 1.5 |
Precision
Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing three different concentrations of spiked samples on the same day and on three different days.
| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 0.2 | < 2.0 | < 3.0 |
| 2.0 | < 1.5 | < 2.5 |
| 8.0 | < 1.5 | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The developed and validated HPLC method using this compound as an internal standard is specific, linear, accurate, and precise for the quantification of Acetamiprid. This method is suitable for routine analysis in quality control and research laboratories. The use of an isotopic internal standard ensures high-quality data by minimizing the effects of sample matrix and procedural variations.
References
Application Notes and Protocols for the Preparation of Acetamiprid-d3 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamiprid-d3 is the deuterated form of Acetamiprid, a neonicotinoid insecticide. It is commonly used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of Acetamiprid in various matrices. Accurate preparation of stock and working solutions of this compound is critical for achieving precise and reliable analytical results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Materials and Reagents
-
This compound (solid form, purity ≥98%)
-
Grade A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Analytical balance (readability to at least 0.1 mg)
-
High-purity solvents (e.g., Acetonitrile, Methanol, Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade)
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Ultrasonic bath (optional)
Safety Precautions
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution (e.g., 100 µg/mL)
The following protocol describes the preparation of a 100 µg/mL (100 mg/L) stock solution. The concentration can be adjusted based on specific analytical requirements.
-
Weighing: Accurately weigh a precise amount of this compound solid (e.g., 10 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a 100 mL Grade A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., acetonitrile or methanol) to dissolve the solid. Use of a vortex mixer or a brief sonication in an ultrasonic bath can aid in dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the flask to the final volume with the same solvent. Ensure the solution is at room temperature before the final volume adjustment to ensure accuracy.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it under appropriate conditions (see Table 1).
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration range for analysis. The following is an example of preparing a series of working solutions.
-
Intermediate Stock Solution (Optional): For lower concentration working standards, it may be convenient to first prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution. For example, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Serial Dilutions: Prepare a series of working solutions by performing serial dilutions of the stock or intermediate stock solution. For example, to prepare a 1 µg/mL working solution, pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
Final Diluent: The final dilution of working standards is often done in a solvent mixture that matches the mobile phase composition of the analytical method (e.g., acetonitrile/water, 1:4, v/v) to ensure compatibility with the analytical system.
-
Storage: Store the working solutions in labeled amber glass vials under the same conditions as the stock solution. It is recommended to prepare fresh working solutions regularly.
Data Presentation
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Reference |
| Stock Solution Concentration | 100 - 500 µg/mL (mg/L) | |
| Recommended Solvents | Acetonitrile, Methanol, DMSO | |
| Storage Temperature (Stock) | -20°C for long-term (≥ 4 years) | |
| Storage Temperature (Working) | 4°C or -10°C in the dark | |
| Stability | ≥ 4 years at -20°C | |
| Molecular Weight | 225.69 g/mol | |
| Purity | ≥98% |
Table 1: Summary of Quantitative Data for this compound Solution Preparation.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
References
Troubleshooting & Optimization
troubleshooting poor peak shape of Acetamiprid-d3 in chromatography
Welcome to the Technical Support Center for troubleshooting poor peak shape of Acetamiprid-d3 in your chromatographic analyses. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed for this compound?
A1: The most common peak shape issues encountered during the analysis of this compound are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Deviations from this symmetry can compromise the accuracy and precision of your results.[2]
Q2: What causes peak tailing for this compound?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase.[3] For a compound like this compound, which contains basic functional groups, these interactions can occur with acidic residual silanol groups on silica-based columns. Other causes include column contamination, column overload, and issues with the mobile phase pH.
Q3: What leads to peak fronting for this compound?
A3: Peak fronting, characterized by a broader first half of the peak, is most commonly a result of column overload, where too much sample is injected. It can also be caused by a mismatch between the sample solvent and the mobile phase, or a physical deformation of the column bed, such as a void at the inlet.
Q4: Why am I seeing split peaks for my this compound analysis?
A4: Split peaks can arise from several factors. If only the this compound peak is splitting, it could be due to the co-elution of an interfering compound or an issue with the sample solvent being incompatible with the mobile phase. If all peaks in the chromatogram are splitting, it often points to a problem before the separation occurs, such as a partially blocked column frit or a void at the column inlet.
Q5: How does the mobile phase composition affect the peak shape of this compound?
A5: The mobile phase plays a critical role in achieving good peak shape. The pH of the mobile phase is particularly important for ionizable compounds like Acetamiprid. Operating near the pKa of the analyte can lead to the presence of both ionized and non-ionized forms, resulting in peak distortion. Using a buffer to maintain a stable pH can help mitigate this. The organic solvent composition and ionic strength of the mobile phase also influence peak shape by affecting analyte retention and interaction with the stationary phase.
Troubleshooting Guide: Poor Peak Shape for this compound
This guide summarizes potential causes and solutions for common peak shape problems encountered with this compound.
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Interaction of basic groups in this compound with residual silanols on the column. | - Lower the mobile phase pH to ensure full protonation of silanol groups.- Use a highly deactivated (end-capped) column.- Add a buffer to the mobile phase to mask silanol interactions. |
| Column Contamination: Accumulation of matrix components or strongly retained compounds on the column. | - Implement a column washing procedure.- Use a guard column to protect the analytical column. | |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and reinject. | |
| Peak Fronting | Column Overload: Exceeding the sample capacity of the column. | - Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch: Sample solvent is significantly stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Column Degradation: A void or collapse at the column inlet. | - Replace the column.- Use a guard column and ensure proper sample preparation to extend column life. | |
| Split Peaks | Incompatible Sample Solvent: The sample solvent and mobile phase are not miscible or have very different strengths. | - Prepare the sample in the mobile phase. |
| Blocked Column Frit: Particulates from the sample or system blocking the inlet frit. | - Backflush the column (if recommended by the manufacturer).- Replace the column frit or the column itself. | |
| Co-elution: An interfering compound is eluting at or very near the retention time of this compound. | - Adjust the mobile phase composition or gradient to improve resolution.- Check the purity of the this compound standard. |
Experimental Protocol: Optimizing Peak Shape for this compound
This protocol provides a systematic approach to troubleshoot and optimize the chromatographic conditions for this compound analysis.
Objective: To achieve a symmetrical peak for this compound with an asymmetry factor between 0.9 and 1.2.
Materials:
-
This compound reference standard
-
HPLC or UHPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC or UHPLC grade additives (e.g., Formic Acid, Acetic Acid, Ammonium Formate)
-
Appropriate reversed-phase HPLC/UHPLC column (e.g., C18)
-
HPLC/UHPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
Methodology:
-
Initial Conditions Assessment:
-
Prepare the mobile phase and sample according to your current method.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram.
-
Calculate the peak asymmetry or tailing factor.
-
-
Troubleshooting Steps (if peak shape is poor):
-
Step 2.1: Address Potential Overload (if fronting is observed):
-
Dilute the sample by a factor of 10 and reinject.
-
If the peak shape improves, the original concentration was too high. Adjust the sample concentration accordingly.
-
-
Step 2.2: Verify Sample Solvent Compatibility:
-
Prepare a new sample of this compound dissolved in the initial mobile phase composition.
-
Inject and compare the peak shape to the original. An improvement indicates a solvent mismatch issue.
-
-
Step 2.3: Optimize Mobile Phase pH (if tailing is observed):
-
Acetamiprid is a basic compound. Tailing can often be reduced by lowering the mobile phase pH.
-
Prepare mobile phases with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Test the effect of pH on peak shape, ensuring the pH is at least 2 units away from the analyte's pKa.
-
-
Step 2.4: Evaluate Column Performance:
-
If the above steps do not resolve the issue, the column may be contaminated or degraded.
-
If a guard column is used, remove it and inject the sample. If the peak shape improves, replace the guard column.
-
If no guard column is used, or its removal doesn't help, replace the analytical column with a new one of the same type. A significant improvement in peak shape indicates that the previous column was compromised.
-
-
-
System Suitability:
-
Once an acceptable peak shape is achieved, perform multiple injections to ensure the method is reproducible.
-
Document the final optimized method parameters.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
Technical Support Center: Optimizing Mass Spectrometer Settings for Acetamiprid-d3 Detection
Welcome to the technical support center for optimizing mass spectrometer settings for the detection of Acetamiprid-d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: For this compound, with a molecular weight of approximately 225.69 g/mol , the expected precursor ion in positive ionization mode ([M+H]⁺) is m/z 226.
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: While specific optimal transitions can vary slightly between instruments, a common and effective MRM transition for a deuterated form of Acetamiprid involves a precursor ion of m/z 225 and a product ion of m/z 128.[1] For robust analysis, it is recommended to monitor at least two transitions. A suggested secondary transition can be derived from the fragmentation pattern of the parent compound, Acetamiprid, which often includes a product ion at m/z 56.1.[2]
Q3: What are the typical starting points for collision energy and cone voltage for this compound?
A3: Optimal collision energy and cone voltage are instrument-dependent and should be determined empirically. However, based on typical values for similar compounds, a reasonable starting point for collision energy would be in the range of 15-30 eV. The cone voltage can be initially set between 20-40 V. It is crucial to perform a compound optimization experiment to determine the precise values that yield the highest signal intensity for your specific instrument.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound using mass spectrometry.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal for this compound | Incorrect precursor ion selection. | Verify that the mass spectrometer is set to monitor the correct precursor ion for this compound, which is m/z 226 ([M+H]⁺). |
| Suboptimal collision energy or cone voltage. | Perform a compound optimization experiment to determine the ideal collision energy and cone voltage for the selected MRM transitions on your instrument. | |
| Issues with the LC-MS system. | Check for common LC-MS problems such as leaks, clogs, or issues with the electrospray ionization source. Ensure the system is properly calibrated. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Employ appropriate sample preparation techniques, such as solid-phase extraction (SPE), to clean up the sample and remove interfering matrix components. |
| Contamination in the LC-MS system. | Flush the LC system and clean the mass spectrometer's ion source to remove any potential contaminants. | |
| Poor Peak Shape | Inappropriate chromatographic conditions. | Optimize the LC method, including the mobile phase composition, gradient, and column type, to achieve good chromatographic separation and peak shape for this compound. |
| Injection of a large volume of strong solvent. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Inconsistent Results or Poor Reproducibility | Variability in sample preparation. | Standardize the sample preparation protocol to ensure consistency across all samples. The use of an internal standard like this compound is designed to correct for such variability. |
| Instrument instability. | Allow the mass spectrometer to stabilize for an adequate amount of time before running samples. Monitor system suitability throughout the analytical run. | |
| Chromatographic Shift of Deuterated Standard | Isotope effect. | While typically minimal, deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts. Ensure the integration window is wide enough to capture the entire peak. If the shift is significant, adjust the retention time window in your acquisition method. |
| Crosstalk from Non-Deuterated Acetamiprid | Isotopic contribution from the analyte to the internal standard signal. | This is generally not an issue with a +3 Da mass difference. However, if suspected, analyze a high concentration standard of non-deuterated Acetamiprid to check for any signal in the this compound MRM channel. |
Experimental Protocols
Method Validation for this compound as an Internal Standard
A proper method validation is crucial for ensuring accurate and reliable quantification.[3][4]
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound and its corresponding analyte.
-
Linearity: Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of the analyte. Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates. The accuracy should be within 80-120% (85-115% is often preferred), and the precision (relative standard deviation, RSD) should be ≤ 15%.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. The internal standard should effectively compensate for any observed matrix effects.
-
Stability: Assess the stability of this compound in stock solutions and in processed samples under various storage conditions (e.g., room temperature, refrigerated, frozen).
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[5]
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.
-
Extraction: Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube. Add the appropriate volume of acetonitrile and the this compound internal standard.
-
Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning. Shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. Vortex and centrifuge.
-
Analysis: The final extract is ready for LC-MS/MS analysis.
Mass Spectrometer Settings Summary
The following table summarizes the recommended starting parameters for the detection of Acetamiprid and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Acetamiprid | 223.1 | 126.0 | 56.1 |
| This compound | 226.0 | 128.0 | 59.1 (Predicted) |
Note: The qualifier ion for this compound is predicted based on the fragmentation of the parent compound and should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Quantitative analysis of acetamiprid and imidacloprid residues in tomato fruits under greenhouse conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
Technical Support Center: Overcoming Matrix Effects with Acetamiprid-d3 in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetamiprid-d3 as an internal standard to overcome matrix effects in the analysis of complex samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Acetamiprid?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Acetamiprid, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex matrices like food, environmental, or biological samples, components such as salts, lipids, pigments, and proteins are common culprits of matrix effects.[2] For instance, in the analysis of cardamom, ion suppression of 28-34% was observed for Acetamiprid when comparing matrix-matched standards to neat standards.[3]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Acetamiprid. SIL internal standards are considered the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to Acetamiprid, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate matrix-related issues?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Acetamiprid and this compound. If this shift is significant enough to cause the two compounds to elute in regions with different matrix interferences, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: When should I use matrix-matched calibration even if I am using this compound?
A4: Even when using a deuterated internal standard, matrix-matched calibration is recommended for complex matrices to achieve the highest accuracy. This is because significant matrix effects can still influence the analyte-to-internal standard ratio to some extent. Matrix-matched standards are prepared by spiking known concentrations of the analyte and internal standard into a blank matrix extract that is representative of the samples being analyzed. This approach helps to compensate for any residual differential matrix effects and provides a more accurate calibration curve for quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor recovery of both Acetamiprid and this compound.
-
Possible Cause: Inefficient extraction or sample cleanup.
-
Solution:
-
Review and optimize the sample extraction procedure. For many food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective.
-
Ensure the chosen solvent is appropriate for Acetamiprid and the sample matrix. Acetonitrile is commonly used for the extraction of Acetamiprid.
-
Optimize the dispersive solid-phase extraction (d-SPE) cleanup step. The type and amount of sorbents (e.g., PSA, C18, GCB) should be tailored to the matrix to remove interferences without retaining the analyte.
-
For water samples, solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) can be an effective cleanup and concentration step.
-
Problem 2: High variability in the Acetamiprid/Acetamiprid-d3 area ratio.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent execution of all sample preparation steps, including sample homogenization, solvent volumes, and mixing times. Automating liquid handling steps can improve reproducibility.
-
Possible Cause 2: Chromatographic separation of Acetamiprid and this compound.
-
Solution:
-
Confirm co-elution by overlaying the chromatograms of the analyte and internal standard.
-
If a slight separation is observed, adjust the chromatographic conditions. This may involve using a shallower gradient or modifying the mobile phase composition to improve peak shape and ensure co-elution.
-
-
Possible Cause 3: Contamination or carryover in the LC-MS/MS system.
-
Solution:
-
Implement a rigorous wash procedure for the autosampler injection needle and port.
-
Inject blank samples between high-concentration samples to check for and mitigate carryover.
-
Regularly clean the mass spectrometer's ion source to prevent the buildup of contaminants.
-
Problem 3: Unexpectedly low or high quantification results despite using an internal standard.
-
Possible Cause 1: Incorrect concentration of the this compound internal standard solution.
-
Solution: Carefully prepare and verify the concentration of the internal standard stock and working solutions. Use calibrated pipettes and high-purity solvents.
-
Possible Cause 2: Isotopic contribution from the native analyte to the internal standard's mass channel.
-
Solution: While less common with deuterated standards having a sufficient mass difference (like d3), it's good practice to check for any contribution of the M+3 isotope of Acetamiprid to the this compound signal, especially at high analyte concentrations.
-
Possible Cause 3: Degradation of Acetamiprid or this compound during sample processing or storage.
-
Solution: Evaluate the stability of both the analyte and the internal standard in the sample matrix under the experimental conditions. This includes assessing stability at room temperature (bench-top stability) and during any heating or concentration steps.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Acetamiprid analysis in various complex matrices. The use of an internal standard like this compound generally improves the accuracy and precision of the results.
Table 1: Recovery of Acetamiprid in Various Food Matrices
| Matrix | Extraction Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Okra | QuEChERS | 0.002 (LOQ) | 74.79 | ≤ 20 | |
| Okra | QuEChERS | 0.01 (5x LOQ) | 94.71 | ≤ 20 | |
| Okra | QuEChERS | 0.02 (10x LOQ) | 82.95 | ≤ 20 | |
| Tomato | QuEChERS | Not Specified | 96.7 | 1.1 | |
| Sweet Cherries | QuEChERS | Not Specified | 85.4 | 2.5 | |
| Honey | QuEChERS | 0.01 | 75 - 114 | < 20 | |
| Honey | QuEChERS | 0.04 | 92 - 109 | < 12 | |
| Propolis | SPE | 0.01 | 91 - 101 | 3 - 21 | |
| Propolis | SPE | 0.05 | 91 - 101 | 3 - 21 |
Table 2: Matrix Effect of Acetamiprid in Different Matrices
| Matrix | Method | Analyte Concentration (µg/g) | Matrix Effect (%) | Reference |
| Cardamom | UPLC-MS/MS | 0.005 | -34 (Suppression) | |
| Cardamom | UPLC-MS/MS | 0.01 | -28 (Suppression) |
Note: A negative matrix effect indicates ion suppression, while a positive value would indicate ion enhancement.
Experimental Protocols
1. Sample Preparation using QuEChERS for Vegetable Matrices (e.g., Tomato, Okra)
This protocol is a generalized version based on common QuEChERS procedures.
-
Homogenization: Weigh a representative portion of the sample (e.g., 1 kg of tomatoes) and homogenize it to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the upper acetonitrile layer (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄ and 150 mg PSA). The choice of sorbents may vary depending on the matrix.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract: The supernatant is the final extract. It can be directly injected into the LC-MS/MS system or diluted with a suitable solvent if necessary.
2. LC-MS/MS Analysis of Acetamiprid and this compound
These are typical starting parameters; optimization for your specific instrument and application is recommended.
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or an ammonium formate buffer
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 2 - 10 µL
-
Column Temperature: 25 - 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Acetamiprid: Precursor ion (m/z) 223.1 → Product ions (m/z) 126.0 (quantifier), 90.1 (qualifier)
-
This compound: Precursor ion (m/z) 226.1 → Product ion (m/z) 126.0 or other suitable fragment. (Note: Specific MRM transitions should be optimized for your instrument.)
-
Visualizations
Caption: The impact of matrix effects on Acetamiprid signal in LC-MS/MS.
Caption: How this compound compensates for matrix effects.
Caption: A typical QuEChERS workflow for sample preparation.
References
improving the recovery of Acetamiprid-d3 during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Acetamiprid-d3 during sample extraction.
Troubleshooting Guide
Question: Why is my this compound recovery consistently low?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues involve suboptimal extraction parameters, analyte degradation, or significant matrix effects. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the cause of poor recovery.
Caption: A logical workflow for troubleshooting poor this compound recovery.
Frequently Asked Questions (FAQs)
Sample Preparation & pH Adjustment
Q1: What is the optimal pH for extracting this compound?
The pH of your sample and extraction solvents is a critical factor. For QuEChERS methods, buffering the initial extraction to a pH of 5.0-5.5 is often recommended to ensure the stability of pH-dependent compounds.[1] Acetamiprid is a weak base, and its charge state, which is dictated by pH, will influence its solubility and interaction with extraction media. At a more neutral pH, it will be more soluble in organic solvents. It is advisable to perform a pH scouting experiment by adjusting your sample matrix across a range (e.g., pH 4 to 8) to determine the optimal pH for your specific sample type and extraction protocol.[2]
Q2: Are there specific considerations for different sample matrices?
Yes, complex matrices require specific modifications to standard protocols. For example:
-
High-Fat/High-Water Matrices (e.g., Avocado): Additional water may need to be added before extraction, and fat can be removed by freezing the extract.[1]
-
Dry Matrices (e.g., Cereals, Tea): Water should be added before extraction to improve the partitioning of the analyte and weaken its interaction with the matrix.[1]
-
High Chlorophyll Content: A mixture of PSA and Graphitized Carbon Black (GCB) can be used for cleanup, but care must be taken as GCB can sometimes reduce the recovery of planar pesticides.[1]
Extraction Method Optimization (QuEChERS)
Q3: I'm using a QuEChERS method and my recovery is low. What should I check first?
For low recovery with QuEChERS, consider the following:
-
pH Buffering: Ensure you are using a buffered QuEChERS method (e.g., citrate or acetate buffering) to maintain a stable pH.
-
Cleanup Sorbent: The choice of dispersive SPE (d-SPE) sorbent is crucial. Primary Secondary Amine (PSA) is commonly used to remove organic acids and sugars. However, for samples with high fat content, C18 may be necessary. For pigmented samples, GCB can be used, but it may adsorb planar molecules like Acetamiprid, so its amount should be optimized.
-
Analyte Stability: Some base-labile pesticides can degrade after PSA cleanup. Acidifying the final extract with a small amount of formic acid to a pH of about 5 can help stabilize this compound.
Experimental Protocol: Buffered QuEChERS for General Produce
This protocol is a modification of the EN 15662 method.
Caption: A typical workflow for the buffered QuEChERS extraction method.
Extraction Method Optimization (Solid-Phase Extraction - SPE)
Q4: What are the key parameters to optimize for Solid-Phase Extraction (SPE) to improve this compound recovery?
For SPE, several factors can be fine-tuned to enhance recovery.
| Parameter | Troubleshooting Tip |
| Flow Rate | A flow rate that is too fast during sample loading can prevent efficient binding of this compound to the sorbent. Try reducing the flow rate to 1-2 mL/min. |
| Sorbent Drying | Excessive drying after washing can lead to the loss of volatile compounds. For a moderately polar compound like this compound, extensive drying is usually not necessary. |
| Wash Step | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting this compound. |
| Elution Solvent | The elution solvent may not be strong enough to desorb the analyte completely. You can try increasing the volume of the elution solvent or using a stronger solvent. For reversed-phase SPE, increasing the organic solvent percentage in the elution mix is a common strategy. |
| Soaking Time | Allowing the elution solvent to soak in the sorbent bed for a few minutes before the final elution can improve recovery. |
Experimental Protocol: General Solid-Phase Extraction (SPE)
This protocol outlines a general framework using a polymeric reversed-phase sorbent.
References
addressing signal instability of Acetamiprid-d3 in ESI-MS
Welcome to the technical support center for the analysis of Acetamiprid-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal instability and other common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or Unstable this compound Signal
Possible Causes:
-
Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a decreased signal.[1] Matrix effects are a common cause of signal instability in ESI-MS.
-
In-source Fragmentation: The this compound molecule may be fragmenting within the ion source before reaching the mass analyzer, reducing the intensity of the precursor ion.[2]
-
Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.
-
Mobile Phase Issues: The composition and pH of the mobile phase can significantly impact ionization efficiency.[3][4]
-
Adduct Formation: The formation of various adducts can distribute the ion signal among different m/z values, reducing the intensity of the target ion.[5]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates the presence of matrix effects.
-
If suppression is observed, improve sample preparation to remove interfering components. Techniques like Solid-Phase Extraction (SPE) can be effective.
-
Dilute the sample to reduce the concentration of matrix components.
-
-
Optimize ESI Source Parameters:
-
Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to find the optimal conditions for this compound ionization.
-
Lowering the declustering potential or fragmentor voltage can help minimize in-source fragmentation.
-
-
Optimize Mobile Phase:
-
Ensure the mobile phase pH is appropriate for protonating this compound in positive ion mode. The use of additives like formic acid or ammonium formate can aid in this.
-
Evaluate the organic solvent composition. While both acetonitrile and methanol are common, one may provide better sensitivity for your specific application.
-
-
Investigate Adduct Formation:
-
Examine the mass spectrum for common adducts such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
-
If multiple adducts are present, try to promote the formation of a single, stable adduct by adjusting mobile phase additives. For example, adding a small amount of ammonium formate can encourage the formation of the [M+NH₄]⁺ adduct.
-
Issue 2: Poor Reproducibility of this compound Signal
Possible Causes:
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent matrix effects.
-
LC System Instability: Fluctuations in pump pressure or column temperature can cause shifts in retention time and affect signal stability.
-
Contamination: Contamination in the LC-MS system can introduce interfering compounds.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure consistent execution of the sample preparation protocol for all samples and standards.
-
Use an internal standard (other than this compound if it is the analyte of interest) to correct for variability.
-
-
Check LC System Performance:
-
Monitor the pump pressure for any unusual fluctuations.
-
Ensure the column oven is maintaining a stable temperature.
-
Regularly perform system suitability tests to verify the performance of the LC system.
-
-
Address Contamination:
-
Flush the LC system and MS source with appropriate solvents to remove any potential contaminants.
-
Analyze a blank injection to ensure the system is clean.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ESI-MS/MS?
A1: For this compound, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. The exact m/z will depend on the specific deuteration pattern. Common product ions for non-deuterated Acetamiprid are m/z 126 and 90. The corresponding product ions for this compound would be shifted by the mass of the deuterium atoms.
Q2: How can I minimize in-source fragmentation of this compound?
A2: In-source fragmentation can be minimized by using "softer" ionization conditions. This can be achieved by:
-
Reducing the declustering potential (or cone voltage/fragmentor voltage): This is a key parameter that influences the energy of ions as they enter the mass spectrometer.
-
Optimizing the ion source temperature: Higher temperatures can sometimes lead to increased fragmentation.
-
Adjusting other source parameters: Fine-tuning the nebulizer and drying gas flows can also help create a more stable ionization environment.
Q3: What is the impact of the mobile phase on this compound signal stability?
A3: The mobile phase composition plays a critical role in ESI signal stability.
-
pH: For positive ion mode, an acidic mobile phase (e.g., using formic acid) is generally used to promote the formation of protonated molecules [M+H]⁺.
-
Organic Solvent: The choice between acetonitrile and methanol can affect ionization efficiency. Methanol is sometimes reported to provide better sensitivity in ESI.
-
Additives: Additives like ammonium formate can help to stabilize the spray and promote the formation of specific adducts.
Q4: How do I prepare my samples to reduce matrix effects for this compound analysis?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Acetamiprid, in various matrices. A general QuEChERS procedure involves:
-
Extraction: Homogenize the sample with an organic solvent (typically acetonitrile).
-
Salting out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (dSPE): Use a combination of sorbents (e.g., PSA, C18) to remove interfering matrix components like fatty acids, sugars, and pigments.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Acetamiprid from various studies. While this data is for the non-deuterated form, it provides a useful reference for what to expect in terms of analytical performance.
Table 1: Recovery of Acetamiprid in Different Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Okra | 2 | 74.79 | |
| Okra | 10 | 94.71 | |
| Okra | 20 | 82.95 | |
| Parsley | 10 | 94.1 - 97.6 | |
| Parsley | 50 | 94.1 - 97.6 | |
| Parsley | 500 | 94.1 - 97.6 | |
| Rocket | 10 | 94.4 - 105.1 | |
| Rocket | 50 | 94.4 - 105.1 | |
| Rocket | 500 | 94.4 - 105.1 | |
| Paprika | 150 | 90 - 105 | |
| Paprika | 300 | 90 - 105 | |
| Paprika | 450 | 90 - 105 | |
| Tomato | Not Specified | >80 |
Table 2: Matrix Effect of Acetamiprid in Different Matrices
| Matrix | Matrix Effect (%) | Conclusion | Reference |
| Okra | -3.81 | Minimal Suppression | |
| Green Onion | 1.09 (ratio of slopes) | Ion Enhancement | |
| Paprika | 94.52 | Negligible Effect | |
| Tomato | Within ±20% | No significant effect |
Experimental Protocols
Representative LC-MS/MS Method for Acetamiprid Analysis
This protocol is a generalized example based on published methods. Optimization will be required for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute Acetamiprid, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-8 min ramp to 90% B, 8-10 min hold at 90% B, 10-10.1 min return to 10% B, 10.1-15 min hold at 10% B.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 - 10 µL
Mass Spectrometry (MS) Parameters (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas Flow: Instrument dependent, typically Nitrogen
-
Drying Gas Flow: Instrument dependent, typically Nitrogen
-
MRM Transitions (for non-deuterated Acetamiprid):
-
Quantifier: 223 -> 126
-
Qualifier: 223 -> 90 (Note: For this compound, the precursor and product ion m/z values will be shifted accordingly.)
-
Visualizations
Caption: A workflow for troubleshooting this compound signal instability.
Caption: Factors influencing this compound ESI signal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Co-elution with Acetamiprid-d3
Welcome to the technical support center for troubleshooting chromatographic co-elution issues involving Acetamiprid-d3. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution in the context of Acetamiprid and its deuterated internal standard, this compound?
A1: In an ideal chromatographic separation for quantitative analysis by LC-MS/MS, Acetamiprid and its internal standard, this compound, should elute from the column at the exact same time, resulting in symmetrical, overlapping peaks. Co-elution becomes problematic when the analyte and its internal standard separate slightly, leading to distinct or partially resolved peaks. This can compromise the accuracy of quantification, as the two molecules may experience different levels of matrix effects (ion suppression or enhancement) across the elution profile.
Q2: What are the primary causes of poor co-elution or peak shape distortion with this compound?
A2: Several factors can lead to co-elution issues and poor peak shapes (e.g., peak splitting, tailing, or fronting) for Acetamiprid and this compound:
-
Isotope Effect: The substitution of hydrogen with heavier deuterium atoms in this compound can slightly alter its physicochemical properties, such as polarity. In reversed-phase chromatography, deuterated compounds may be slightly less retained, causing them to elute marginally earlier than the non-deuterated analyte.[1][2]
-
Co-elution with Metabolites: A major metabolite of Acetamiprid is N-desmethyl-acetamiprid.[3][4][5] Depending on the chromatographic conditions, this metabolite can potentially co-elute with the parent compound or its internal standard, causing interference.
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, sugars in agricultural or biological samples) can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source. If Acetamiprid and this compound are not perfectly co-eluting, they will be affected differently by these matrix components, leading to inaccurate quantification.
-
Inappropriate Mobile Phase or Column Chemistry: A suboptimal mobile phase composition (e.g., organic modifier, pH, buffer) or an unsuitable column stationary phase can fail to provide the necessary selectivity for perfect co-elution.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak broadening and distortion.
Q3: Can the choice of injection solvent affect the peak shape and co-elution?
A3: Yes, a mismatch between the injection solvent and the initial mobile phase is a common cause of peak distortion, including splitting and fronting. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column. It is always recommended to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Troubleshooting Guides
Issue 1: Partial or Complete Separation of Acetamiprid and this compound Peaks
This is often observed as two distinct peaks or a shoulder on the main peak when monitoring the respective mass-to-charge ratios (m/z).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separated Acetamiprid and this compound peaks.
Issue 2: Peak Tailing or Fronting for Both Analytes
This indicates a general chromatographic problem rather than a specific co-elution issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape of Acetamiprid.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Acetamiprid Analysis
This protocol provides a starting point for method development.
| Parameter | Recommended Conditions |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Acetamiprid: Precursor Ion (m/z) 223.1 -> Product Ions (m/z) 126.1, 90.1This compound: Precursor Ion (m/z) 226.1 -> Product Ions (m/z) 129.1, 90.1 |
| Collision Energy | Optimize for specific instrument, typically in the range of 10-30 eV |
Protocol 2: Sample Preparation using QuEChERS for Complex Matrices (e.g., Fruits, Vegetables)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water. Add the internal standard (this compound) at this stage.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. Take the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for an optimized LC-MS/MS method for Acetamiprid.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.0005 - 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.001 - 0.005 mg/kg |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
Method Development and Optimization Logic
The following diagram illustrates the logical flow for developing and optimizing a method to resolve co-elution issues with this compound.
Caption: Logical workflow for method development to ensure co-elution.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
method refinement for enhanced sensitivity of Acetamiprid-d3
Welcome to the technical support center for method refinement and troubleshooting in the analysis of Acetamiprid-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analytical methods?
This compound is the deuterated form of Acetamiprid, a neonicotinoid insecticide. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard.[1] Because it has a slightly higher mass than Acetamiprid due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical to the non-labeled Acetamiprid. This allows it to be used to compensate for variations in sample preparation (extraction efficiency), matrix effects, and instrument response, leading to more accurate and precise quantification of Acetamiprid.[1]
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound and Acetamiprid?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the determination of Acetamiprid and its deuterated internal standard, this compound, in various matrices.[1][2] Other techniques that have been employed include:
-
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD)
-
High-Performance Liquid Chromatography with Ultraviolet (UV) detection
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For enhanced sensitivity, especially in complex matrices, LC-MS/MS is generally preferred due to its high selectivity and low detection limits.
Troubleshooting Guide
Problem 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: The choice of organic modifier in the mobile phase can significantly impact ionization efficiency and, consequently, sensitivity. For neonicotinoids like Acetamiprid, using acetonitrile as the organic modifier in reversed-phase liquid chromatography has been shown to improve sensitivity significantly, sometimes by up to three orders of magnitude compared to methanol. While methanol can also be used, acetonitrile generally provides better ionization efficiency for these compounds. Ensure the mobile phase is acidified, typically with 0.1% formic acid, to promote the formation of protonated molecules ([M+H]+) in positive ion mode mass spectrometry.
-
-
Possible Cause 2: Inefficient sample extraction and cleanup.
-
Solution: The extraction method should be appropriate for the sample matrix. For water samples, solid-phase extraction (SPE) with a C18 stationary phase is a common and effective technique. For more complex matrices like vegetables, fruits, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient choice for sample preparation. Ensure that the sorbents used in the cleanup step are appropriate for the matrix to remove interferences without retaining the analyte of interest.
-
-
Possible Cause 3: Matrix effects.
-
Solution: Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The use of an isotopically labeled internal standard like this compound is the primary way to compensate for these effects. Additionally, optimizing the sample cleanup procedure to remove as many interfering matrix components as possible is crucial. Diluting the sample extract can also mitigate matrix effects, although this may compromise the limits of detection.
-
Problem 2: Poor peak shape or chromatography.
-
Possible Cause 1: Inappropriate column chemistry.
-
Solution: Reversed-phase columns, such as those with C18 stationary phases, are commonly used for the analysis of neonicotinoids. For improved selectivity, especially in complex mixtures, consider using columns with different stationary phases like phenyl, biphenyl, or pentafluorophenyl.
-
-
Possible Cause 2: Improper mobile phase gradient.
-
Solution: A well-optimized gradient elution program is essential for achieving good peak shape and separation. A typical gradient for Acetamiprid analysis involves a gradient of acetonitrile and water (both with 0.1% formic acid). Adjusting the gradient slope and initial/final mobile phase compositions can help to improve peak symmetry and resolution.
-
Problem 3: Inconsistent or inaccurate quantification.
-
Possible Cause 1: Variability in instrument response.
-
Solution: The use of an internal standard, such as this compound, is critical to correct for instrument variability. Ensure that the internal standard is added to all samples, standards, and blanks at a consistent concentration early in the sample preparation process.
-
-
Possible Cause 2: Non-linearity of the calibration curve.
-
Solution: Prepare calibration standards in a matrix that closely matches the samples to be analyzed (matrix-matched calibration) to compensate for matrix effects that can affect linearity. The calibration curve should cover the expected concentration range of the analyte in the samples. A good linearity is generally indicated by a correlation coefficient (R²) of >0.99.
-
Data Presentation
Table 1: Method Validation Parameters for Acetamiprid Analysis in Various Matrices
| Parameter | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Acetamiprid | Tomato | HPLC-DAD | 5 µg/kg | 14 µg/kg | >80 | |
| Acetamiprid | Butterbur | LC-MS/MS | 0.0006 mg/kg | 0.002 mg/kg | 78.23 - 82.17 | |
| Acetamiprid | Environmental Water | LC-MS/MS (SPE) | 2 - 7 ng/L | - | 78 - 110 | |
| Acetamiprid | Environmental Water | LC-MS/MS (DAI) | 50 - 190 ng/L | - | 78 - 110 | |
| Acetamiprid | Surface Water | HPLC-UV | 0.033 ppb | 0.100 ppb | 52.4 - 86.4 | |
| Acetamiprid | Vegetables | GC-MS/MS | 0.001 mg/kg | - | 82.4 - 85.7 |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; DAI: Direct Aqueous Injection
Experimental Protocols
1. Sample Preparation using QuEChERS for Vegetable and Fruit Samples (General Protocol)
This protocol is a generalized procedure based on the principles of the QuEChERS method.
-
Homogenization: Weigh 10-15 g of a representative portion of the sample into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube contains a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant.
-
The extract can be directly injected into the LC-MS/MS or evaporated and reconstituted in a suitable solvent.
-
2. LC-MS/MS Analysis of Acetamiprid
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient might start at 10% B, ramp up to 90% B over several minutes, hold, and then return to initial conditions for equilibration. The flow rate is typically around 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions should be monitored for both Acetamiprid and this compound for confirmation and quantification. For Acetamiprid, a common precursor ion is [M+H]+ at m/z 223.1.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal intensity issues.
References
- 1. Liquid chromatography/tandem mass spectrometry analysis of neonicotinoids in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of Acetamiprid-d3 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Acetamiprid-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. It is relatively stable in neutral and acidic aqueous solutions but can degrade under alkaline conditions, particularly at elevated temperatures.[1][2] Photodegradation can also occur, especially under UV light or prolonged exposure to sunlight.[3][4]
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound is expected to follow pathways similar to its non-deuterated counterpart, Acetamiprid. One of the major degradation products is 6-chloronicotinic acid, formed through the oxidative cleavage of the nitromethylene bond.[5] Other potential metabolites can result from N-demethylation reactions. Under alkaline hydrolysis, an amide derivative can be formed.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for quantifying this compound and its degradation products due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used.
Q4: How should I prepare my this compound stock and working solutions to ensure initial stability?
A4: It is recommended to prepare stock solutions of this compound in a stable organic solvent such as acetonitrile or methanol and store them at a low temperature (e.g., -20°C) in the dark. For experiments, fresh working solutions should be prepared by diluting the stock solution in the desired experimental buffer or solvent immediately before use.
Q5: Are there any known issues with the purity of commercially available this compound standards?
A5: Commercially available analytical standards of this compound typically have high chemical and isotopic purity (≥98.0% and ≥99.0 atom % D, respectively). However, it is always good practice to verify the purity upon receipt and to handle the standard according to the manufacturer's instructions to prevent degradation during storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound at the initial time point (T=0). | 1. Pipetting or dilution errors: Inaccurate preparation of working solutions. 2. Adsorption to container walls: The compound may adsorb to certain types of plastic or glass. 3. Immediate degradation: The solution conditions (e.g., high pH) may be causing very rapid degradation. 4. Instrumental issues: Poor sensitivity or incorrect LC-MS/MS parameters. | 1. Verify pipettes and recalculate dilutions. Prepare fresh solutions. 2. Use silanized glass vials or polypropylene tubes. Pre-rinse containers with the solution. 3. Analyze the sample immediately after preparation. Consider preparing the sample at a lower temperature. 4. Optimize instrument parameters. Check the mobile phase, column, and MS settings. |
| Unexpected peaks observed in the chromatogram. | 1. Contamination: Contaminants in the solvent, buffer, or from the experimental apparatus. 2. Formation of unknown degradation products: The experimental conditions may be leading to novel degradation pathways. 3. Matrix effects: Interference from components in the solution. | 1. Run a blank (solvent/buffer only) to identify background peaks. Use high-purity solvents and reagents. 2. Attempt to identify the unknown peaks using high-resolution mass spectrometry (HRMS). Consider adjusting experimental conditions to minimize their formation if they are undesirable. 3. Perform a matrix effect study. Adjust sample preparation or chromatographic conditions to mitigate interference. |
| High variability between replicate samples. | 1. Inconsistent sample preparation: Variations in pipetting, mixing, or incubation times. 2. Non-homogeneous solution: The compound may not be fully dissolved or may be precipitating out of solution. 3. Inconsistent storage conditions: Fluctuations in temperature or light exposure between samples. 4. Instrument instability: Drifting in detector response. | 1. Standardize all steps of the experimental protocol. Use calibrated equipment. 2. Ensure complete dissolution of this compound. Use sonication if necessary and visually inspect for any precipitate. 3. Use a calibrated incubator or water bath and ensure all samples are shielded from light consistently. 4. Run quality control (QC) samples throughout the analytical run to monitor instrument performance. |
| This compound appears to be stable under conditions where degradation is expected. | 1. Incorrect solution preparation: The pH or other conditions of the degradation medium may not be what was intended. 2. Low temperature: The incubation temperature may be too low to induce significant degradation within the experimental timeframe. 3. Insufficient light exposure (for photodegradation studies): The light source may not be of the appropriate wavelength or intensity. | 1. Measure and verify the pH of the solution. Ensure all components of the buffer are correctly prepared. 2. Increase the incubation temperature. Refer to literature for conditions that promote degradation. 3. Verify the specifications of the light source. Ensure the sample containers are transparent to the relevant wavelengths. |
Experimental Protocols
Protocol for Investigating the Hydrolytic Degradation of this compound
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Filter all buffers through a 0.22 µm filter.
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare an intermediate stock solution by diluting the primary stock solution in acetonitrile.
-
Prepare the final working solutions by spiking the appropriate volume of the intermediate stock into each of the pH buffers to achieve a final concentration of 1 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the solution's properties.
-
-
Incubation:
-
Aliquot the working solutions into amber glass vials.
-
Incubate the vials at a controlled temperature (e.g., 25°C and 40°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by adding an equal volume of a neutralizing or acidifying solution (if necessary) and/or by transferring to a vial containing a keeper solvent (e.g., acetonitrile) and placing it in a cold environment (e.g., 4°C or on dry ice) prior to analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
Monitor for the appearance of expected degradation products.
-
Data Presentation
Table 1: Hydrolytic Degradation of this compound at 25°C
| pH | Half-life (t½) in days |
| 4 | Stable |
| 7 | Stable |
| 9 | > 30 |
Note: Data is illustrative and based on the general stability profile of Acetamiprid. Actual results may vary.
Table 2: Effect of Temperature on Acetamiprid Degradation at pH 9
| Temperature | Half-life (t½) in days |
| 22°C | Stable over 35 days |
| 35°C | 53 |
| 45°C | 13 |
Visualizations
Caption: Experimental workflow for studying this compound degradation.
Caption: Potential degradation pathways of this compound.
References
minimizing ion suppression effects for Acetamiprid-d3 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression effects during the analysis of Acetamiprid-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting from the liquid chromatography (LC) system with the analyte of interest (this compound) interfere with its ionization process in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. For this compound, which is often used as an internal standard, accurate signal intensity is crucial for the correct quantification of Acetamiprid.
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Common causes of ion suppression include:
-
High concentrations of salts, phospholipids, and other endogenous components from complex sample matrices like food, soil, or biological fluids.
-
Co-elution of matrix components with this compound.
-
Poor sample cleanup that fails to remove interfering substances.
-
Suboptimal chromatographic conditions that do not adequately separate this compound from matrix components.
Q3: How can I quickly check for ion suppression?
A3: A common method is the post-column infusion experiment. In this experiment, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.
Q4: Can switching the ionization mode (e.g., from ESI to APCI) help reduce ion suppression?
A4: Yes, in some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can reduce ion suppression. ESI is more susceptible to ion suppression from non-volatile matrix components like salts, while APCI is generally less affected. However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this technique.
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing ion suppression in your this compound analysis.
Step 1: Identify the Source of Ion Suppression
The first step is to confirm that the observed signal loss is due to ion suppression and not other issues like poor sample recovery or instrument malfunction.
-
Action: Perform a post-column infusion experiment as described in FAQ Q3.
-
Expected Outcome: A stable baseline with a dip at the retention time of the analyte indicates ion suppression from the matrix.
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression. The goal is to remove as many matrix components as possible without losing the analyte.
-
Action 1: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Action 2: Solid Phase Extraction (SPE). Utilize an appropriate SPE cartridge to selectively retain this compound while washing away interfering compounds.
-
Action 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This is a popular sample preparation method for pesticide residue analysis in food matrices and is effective at removing many interfering substances.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruit/Vegetable Matrices
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing MgSO₄ and a sorbent like PSA (primary secondary amine) to remove sugars and fatty acids.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high rcf for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
Step 3: Enhance Chromatographic Separation
If sample preparation optimization is insufficient, improving the chromatographic separation can move this compound away from co-eluting matrix components.
-
Action 1: Gradient Modification. Adjust the gradient slope of the mobile phase to improve the separation resolution.
-
Action 2: Column Chemistry. Switch to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) that may offer different selectivity for the analyte and interferences.
-
Action 3: Use of a Diverter Valve. A diverter valve can be used to direct the flow from the LC to waste during the parts of the run where highly interfering, non-retained components elute, and only direct the flow to the mass spectrometer around the retention time of this compound.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the recovery of Acetamiprid and the observed matrix effect. A matrix effect value of <100% indicates ion suppression, while a value of >100% indicates ion enhancement.
| Sample Preparation Method | Matrix | Average Recovery (%) | Matrix Effect (%) |
| Dilute-and-Shoot | Tomato | 95 | 65 |
| SPE (C18) | Honey | 88 | 82 |
| QuEChERS | Strawberry | 92 | 91 |
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental workflow for this compound analysis.
Validation & Comparative
A Head-to-Head Battle of Precision: Acetamiprid-d3 Versus Other Isotopic Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of Acetamiprid-d3 with other isotopic labeled standards, supported by experimental data, to inform the selection of the most suitable standard for demanding analytical applications.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the target analyte, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization. This guide focuses on this compound, a commonly used deuterated internal standard for the neonicotinoid insecticide Acetamiprid, and compares its performance with other isotopic analogs.
Performance Characteristics: A Data-Driven Comparison
The ideal internal standard should ensure linearity, accuracy, and precision of the analytical method across a range of concentrations and matrices. While direct comparative studies between different isotopic labeled standards of Acetamiprid are scarce in publicly available literature, we can compile and compare validation data from various studies that have utilized this compound and other SILs.
| Isotopic Standard | Linearity (R²) | Recovery (%) | Precision (RSD %) | Matrix | Reference |
| This compound | >0.99 | 95 - 112% | < 15% | Honey | [1] |
| This compound | >0.99 | 86.3 - 116.0% | 1.4 - 20.8% | Honey | [2] |
| Clothianidin-d3 | Not Specified | Not Specified | Not Specified | Honey | [3] |
| Imidacloprid-d4 | Not Specified | Not Specified | Not Specified | Honey | [3] |
| Thiamethoxam-d4 | Not Specified | Not Specified | Not Specified | Kimchi Cabbage | [4] |
Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The available data indicates that this compound consistently provides excellent linearity and precision in various food matrices. Recovery rates are generally within the acceptable range of 70-120%, demonstrating its effectiveness in compensating for matrix effects. While data for other isotopic standards for Acetamiprid is limited, the performance of other deuterated neonicotinoid standards, such as Clothianidin-d3 and Imidacloprid-d4, suggests that deuterium labeling is a robust strategy for this class of compounds.
The Isotopic Labeling Landscape: Deuterium vs. Carbon-13
The two most common stable isotopes used for labeling internal standards are deuterium (²H or D) and Carbon-13 (¹³C).
-
Deuterium (d)-Labeled Standards (e.g., this compound): These are generally more cost-effective to synthesize. However, there is a potential for a slight chromatographic shift compared to the unlabeled analyte due to the "isotope effect," where the heavier deuterium atom can influence bond strength and polarity. This can, in some cases, lead to differential matrix effects if the standard and analyte do not perfectly co-elute.
-
Carbon-13 (¹³C)-Labeled Standards: These standards are less likely to exhibit a chromatographic shift as the ¹³C isotope has a minimal impact on the molecule's chemical properties. This ensures better co-elution with the analyte and potentially more accurate compensation for matrix effects. However, ¹³C-labeled standards are typically more expensive to produce.
For most applications, the minor potential for chromatographic shift with deuterium-labeled standards like this compound is outweighed by their cost-effectiveness and availability. The high isotopic purity of ≥99.0 atom % D for commercially available this compound minimizes the risk of isotopic crosstalk with the native analyte.
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized experimental workflow for the analysis of Acetamiprid in complex matrices using an isotopic labeled internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: A representative sample (e.g., 10-15 g of a food product) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with a known amount of this compound internal standard. Acetonitrile is added, and the tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the analyte and internal standard) from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences). The tube is shaken and centrifuged.
-
Final Extract: The supernatant is collected, filtered, and is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into a liquid chromatography system, typically with a C18 reversed-phase column. A gradient elution with mobile phases such as water with formic acid or ammonium formate and methanol or acetonitrile is used to separate Acetamiprid from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both Acetamiprid and this compound are monitored.
The following diagram illustrates the typical experimental workflow for Acetamiprid analysis.
References
A Guide to Inter-laboratory Comparison for the Quantification of Acetamiprid using its Deuterated Internal Standard, Acetamiprid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data evaluation methods for an inter-laboratory comparison focused on the quantification of the neonicotinoid insecticide Acetamiprid. A key aspect of achieving accurate and reproducible results in such comparisons is the use of a deuterated internal standard, in this case, Acetamiprid-d3. While inter-laboratory comparisons are designed to assess the proficiency of quantifying the target analyte (Acetamiprid), the proper use of its deuterated analogue (this compound) is critical for correcting analytical variability and ensuring the reliability of the results.
The Role of this compound as an Internal Standard
In quantitative analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard. This compound, a stable isotope-labeled version of Acetamiprid, is chemically identical to the analyte and exhibits similar behavior during sample preparation, extraction, and chromatographic separation. However, due to its different mass, it can be distinguished by the mass spectrometer. This allows for the correction of analyte losses during sample processing and compensates for matrix effects, which can suppress or enhance the instrument's response, thereby improving the accuracy and precision of the quantification.
Experimental Protocols
A typical inter-laboratory comparison for Acetamiprid would involve the distribution of a blind sample (e.g., a food matrix like fruit puree or a water sample) spiked with a known concentration of Acetamiprid to participating laboratories. Each laboratory would then use its own standard operating procedures, which should ideally be based on a validated method, to quantify the concentration of Acetamiprid. The following is a representative experimental protocol for the analysis of Acetamiprid in a fruit matrix using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization : Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Fortification : Add a known amount of this compound internal standard solution to the sample.
-
Extraction :
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE) :
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract : The resulting supernatant is the final extract for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water with a small percentage of formic acid and acetonitrile.
-
Injection Volume : 5-10 µL.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
Acetamiprid Transitions : Monitor for at least two specific precursor-to-product ion transitions for Acetamiprid (one for quantification, one for confirmation).
-
This compound Transitions : Monitor for the corresponding transitions for this compound.
-
-
Quantification : The concentration of Acetamiprid is determined by comparing the peak area ratio of the Acetamiprid quantifier ion to the this compound quantifier ion against a calibration curve prepared in a similar matrix.
Data Presentation
The results of an inter-laboratory comparison are typically compiled and analyzed by the proficiency test (PT) provider. The performance of each participating laboratory is evaluated based on how close its reported result is to the "assigned value," which is the consensus value determined from all participant results or a value determined by a reference laboratory.
A key performance indicator is the z-score , which is calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment.
The interpretation of the z-score is generally as follows:
-
|z| ≤ 2 : Satisfactory performance.
-
2 < |z| < 3 : Questionable performance (warning signal).
-
|z| ≥ 3 : Unsatisfactory performance (action signal).
The following table provides a hypothetical summary of results from an inter-laboratory comparison for Acetamiprid quantification.
| Laboratory ID | Reported Concentration (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for Proficiency Assessment (σ) | z-score | Performance Evaluation |
| Lab 001 | 0.048 | 0.050 | 0.010 | -0.20 | Satisfactory |
| Lab 002 | 0.055 | 0.050 | 0.010 | 0.50 | Satisfactory |
| Lab 003 | 0.062 | 0.050 | 0.010 | 1.20 | Satisfactory |
| Lab 004 | 0.039 | 0.050 | 0.010 | -1.10 | Satisfactory |
| Lab 005 | 0.073 | 0.050 | 0.010 | 2.30 | Questionable |
| Lab 006 | 0.025 | 0.050 | 0.010 | -2.50 | Questionable |
| Lab 007 | 0.081 | 0.050 | 0.010 | 3.10 | Unsatisfactory |
| Lab 008 | 0.045 | 0.050 | 0.010 | -0.50 | Satisfactory |
Workflow for Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison for pesticide residue analysis.
Caption: Workflow of an inter-laboratory comparison for pesticide analysis.
This guide provides a framework for understanding and participating in inter-laboratory comparisons for Acetamiprid quantification. The principles and protocols outlined here are fundamental to ensuring the quality and comparability of analytical data in a regulatory and research context.
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation of Analytical Methods with Acetamiprid-d3
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Acetamiprid, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of analytical method performance when using the deuterated internal standard, Acetamiprid-d3, versus methods that do not employ an isotopically labeled analog. The supporting experimental data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard for robust and reliable bioanalytical results.
In the landscape of analytical chemistry, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations inherent in the analytical workflow. These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables, thereby providing accurate normalization.
Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle modification results in a different mass-to-charge ratio, allowing for its distinction from the native analyte by the mass spectrometer, while ensuring it behaves almost identically during extraction, chromatography, and ionization. The alternative, using a non-deuterated internal standard (often a structural analog) or no internal standard at all, can introduce significant variability and compromise the integrity of the data.
Performance Under the Microscope: A Quantitative Comparison
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of Acetamiprid quantification, especially in complex matrices. A study on the analysis of 59 pesticides, including Acetamiprid, in challenging matrices such as cannabis oil, gummy bears, cannabis flower, and topical cream, highlights the dramatic improvement in data quality when using isotopically labeled internal standards[1].
| Performance Parameter | With this compound Internal Standard[1] | Without Isotopically Labeled Internal Standard[1] |
| Accuracy | Within 25% of the true value | Potential for >60% deviation from the true value |
| Precision (RSD) | < 20% | > 50% |
| Matrix Effect Compensation | Excellent | Poor to moderate |
As the data clearly indicates, the use of this compound as an internal standard leads to a substantial reduction in analytical variability, ensuring that the generated data is a true and reliable representation of the analyte concentration in the sample.
The "Matrix Effect": A Critical Challenge in Bioanalysis
A major hurdle in bioanalytical method development is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine, complex food matrices) can suppress or enhance the ionization of the analyte. This leads to inaccurate quantification. Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they experience the same degree of matrix effects. This co-behavior allows for effective normalization, leading to more accurate and precise results. Structural analogs, due to their different chemical structures, may not co-elute perfectly with the analyte and can be affected differently by the matrix, leading to inadequate compensation.
Experimental Protocol: Acetamiprid Analysis using this compound Internal Standard
The following is a representative experimental protocol for the quantification of Acetamiprid in a complex matrix using this compound as an internal standard, based on established methodologies[1].
1. Sample Preparation:
-
Weigh 0.5 g of the homogenized sample matrix into a centrifuge tube.
-
Spike the sample with the appropriate concentration of Acetamiprid standard solution.
-
Add 10 µL of a working internal standard solution containing this compound.
-
Add 10.0 mL of a 9:1 (v/v) mixture of methanol and water containing 0.1% glacial acetic acid.
-
Agitate the sample for 15 minutes.
-
Centrifuge the sample.
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium formate in Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to ensure separation of Acetamiprid from matrix components.
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetamiprid: Monitor for the specific precursor to product ion transition.
-
This compound: Monitor for the specific precursor to product ion transition, accounting for the mass shift due to deuterium labeling.
-
3. Data Analysis:
-
Calculate the ratio of the peak area of Acetamiprid to the peak area of this compound for each sample, standard, and quality control.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Acetamiprid in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the cross-validation of an analytical method for Acetamiprid using an internal standard.
Caption: Workflow for Acetamiprid analysis using an internal standard.
Conclusion
For bioanalytical assays demanding the highest level of confidence, deuterated internal standards like this compound are the unequivocal gold standard. The experimental data consistently demonstrates their superiority in minimizing the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits of generating robust, defensible, and high-quality data far outweigh the cost. The adoption of this compound in quantitative analytical methods is a critical step towards achieving excellence in scientific research and drug development.
References
The Gold Standard of Quantification: A Comparative Analysis of Acetamiprid-d3 and 13C-Labeled Internal Standards
In the precise world of analytical chemistry, particularly in residue analysis and pharmacokinetic studies, the accuracy of quantification is paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry is a cornerstone of achieving reliable and reproducible results. For the analysis of the neonicotinoid insecticide Acetamiprid, researchers are often faced with a choice between deuterated (Acetamiprid-d3) and Carbon-13 (¹³C)-labeled internal standards. This guide provides an objective comparison of their performance, supported by established scientific principles and experimental data from analogous compounds, to assist researchers, scientists, and drug development professionals in making an informed decision.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[1] This co-elution and identical ionization response ensure that any variations are equally compensated for, leading to high accuracy. However, subtle physicochemical differences between deuterated and ¹³C-labeled standards can lead to significant variations in performance.[2]
| Feature | This compound (Deuterium Labeled) | ¹³C-Labeled Acetamiprid |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to the unlabeled analyte due to the "isotope effect".[1] This can be more pronounced with an increasing number of deuterium labels.[3] | Virtually identical retention time to the unlabeled analyte, ensuring true co-elution.[4] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, potentially compromising accuracy. | Highly stable with no risk of isotope exchange, providing greater robustness. |
| Matrix Effects | If retention time shifts occur, the deuterated standard may not experience the exact same matrix effects as the analyte, leading to quantification errors. | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for more accurate correction. |
| Accuracy & Precision | Can provide good accuracy, but the potential for chromatographic shifts and isotopic exchange introduces a higher risk of error. | Generally provides higher accuracy and precision due to identical chemical and physical properties to the native analyte. |
| Cost & Availability | Often more readily available and less expensive for a wide range of compounds. | Typically more expensive and may have limited commercial availability for some compounds. |
The Isotope Effect in Action
The primary reason for the performance difference lies in the "isotope effect." The greater mass difference between deuterium (²H) and protium (¹H) compared to ¹³C and ¹²C can lead to slight changes in the physicochemical properties of the molecule. This can manifest as a difference in chromatographic retention time, where the deuterated standard may elute slightly earlier or later than the native analyte. In contrast, the smaller relative mass difference with ¹³C labeling results in negligible changes to the molecule's properties, ensuring it behaves virtually identically to the unlabeled Acetamiprid during analysis.
A study on amphetamines demonstrated that a ¹³C₆-labeled standard co-eluted perfectly with the native compound, while deuterated versions showed retention time shifts that increased with the number of deuterium atoms. This separation can lead to significant quantification errors, as the internal standard may not accurately reflect the matrix effects experienced by the analyte if they do not elute at the same time.
Experimental Protocol: Quantification of Acetamiprid in a Biological Matrix
This section outlines a generalized experimental protocol for the quantification of Acetamiprid in a sample matrix (e.g., fruit, vegetable, or plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard. The choice of either this compound or a ¹³C-labeled Acetamiprid would primarily affect the mass transitions monitored by the mass spectrometer.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides like Acetamiprid from various matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (either this compound or ¹³C-labeled Acetamiprid) to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Acetamiprid.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for Acetamiprid and the chosen internal standard are monitored.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetamiprid | 223.1 | 126.1 |
| This compound | 226.1 | 129.1 |
| ¹³C-Labeled Acetamiprid (example: ¹³C₃) | 226.1 | 129.1 |
3. Quantification
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of Acetamiprid in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. While this compound is a viable and often more cost-effective option, the inherent, albeit small, risk of chromatographic shifts and isotopic instability can introduce inaccuracies. For researchers, scientists, and drug development professionals who require the highest level of confidence in their results, ¹³C-labeled Acetamiprid is the unequivocally superior choice. Its identical physicochemical properties to the native analyte ensure robust and accurate quantification by effectively compensating for matrix effects and other sources of analytical variability. The initial higher cost of a ¹³C-labeled standard is often justified by the superior quality and reliability of the data it produces.
References
The Pivotal Role of Acetamiprid-d3 in High-Accuracy Pesticide Residue Analysis
A Comparative Guide to Performance Characteristics in Analytical Testing
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical methods for the neonicotinoid insecticide Acetamiprid, with a focus on the performance characteristics of its deuterated internal standard, Acetamiprid-d3. While direct proficiency testing data for this compound is not publicly available, this guide draws upon established analytical methodologies and the well-documented advantages of using isotopically labeled internal standards to provide a clear picture of its expected performance compared to other approaches.
Mitigating Matrix Effects with Isotope-Labeled Internal Standards
The analysis of Acetamiprid in complex matrices such as fruits, vegetables, and environmental samples is often hampered by "matrix effects," where co-extracted substances interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and highly effective strategy to compensate for these effects.[1][3] Since this compound is chemically identical to Acetamiprid and co-elutes chromatographically, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[1]
Performance Comparison: this compound vs. Alternative Methods
The following table summarizes the expected performance characteristics of Acetamiprid analysis using this compound as an internal standard, compared to methods that do not employ an isotopically labeled standard or use other types of internal standards. The data is compiled from various studies on Acetamiprid analysis in different matrices.
| Performance Parameter | Method Using this compound (Expected) | Method Without Isotope-Labeled IS | Alternative Internal Standards (e.g., Coumarin, p-nitroaniline) |
| Accuracy (Recovery) | High (typically 80-120%) | Variable, prone to matrix effects | Moderate to High, but may not fully compensate for matrix effects |
| Precision (RSD) | Low (typically ≤ 20%) | Higher, influenced by matrix variability | Moderate, depends on the similarity to the analyte |
| **Linearity (R²) ** | Excellent (>0.99) | Good, but can be affected by matrix | Good (>0.99) |
| Limit of Quantification (LOQ) | Low (µg/kg to mg/kg range) | Can be higher due to matrix interference | Dependent on detector and method |
| Matrix Effect | Significantly minimized | Significant suppression or enhancement | Partial compensation |
Experimental Protocols for Acetamiprid Analysis
Accurate and reproducible results are contingent on robust experimental protocols. Below are detailed methodologies commonly employed for the analysis of Acetamiprid residues.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for the extraction of pesticide residues from food matrices.
Extraction Protocol:
-
Homogenize 10-15 g of the sample.
-
Add 10-15 mL of acetonitrile.
-
Spike with the this compound internal standard.
-
Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add a d-SPE cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex and centrifuge.
-
The final extract is then ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Method
SPE is a common technique for sample cleanup and concentration.
Protocol:
-
Extract the sample with an appropriate solvent (e.g., acetone, acetonitrile).
-
Concentrate the extract and redissolve in a suitable solvent.
-
Load the extract onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visualizing Analytical Workflows
To further clarify the experimental processes and the rationale behind using an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Acetamiprid analysis using an internal standard.
Caption: Decision tree for internal standard selection in chemical analysis.
References
Validation of Acetamiprid-d3 for Enhanced Accuracy in Regulatory Compliance Testing
A Comparative Guide for Researchers and Analytical Scientists
In the landscape of regulatory compliance testing for pesticide residues, the accuracy and reliability of analytical methods are paramount. For the neonicotinoid insecticide Acetamiprid, the use of a stable isotope-labeled internal standard, specifically Acetamiprid-d3, offers significant advantages in quantitative analysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of this compound with other analytical approaches, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in validating its use for regulatory submissions.
The core principle behind using an isotopically labeled internal standard is its chemical near-identity to the analyte of interest. This compound and Acetamiprid exhibit virtually identical physicochemical properties, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. This co-elution and co-extraction behavior is critical for compensating for variations and potential errors that can occur throughout the analytical workflow, most notably the matrix effects inherent in complex sample matrices like fruits, vegetables, and animal tissues.
Performance Comparison: The Superiority of an Isotopic Internal Standard
The use of an internal standard is a cornerstone of robust analytical method validation, designed to correct for variability in the analytical process. While external standard calibration is simpler, it is more susceptible to inaccuracies arising from matrix effects and variations in instrument response. A non-isotopically labeled internal standard, structurally similar to the analyte, can offer some correction but may not perfectly mimic the analyte's behavior. An isotopically labeled internal standard like this compound provides the most effective correction, leading to superior accuracy and precision.
Below is a summary of expected performance characteristics when using this compound compared to other calibration strategies. The data is compiled from various studies on Acetamiprid analysis and represents typical performance.
| Parameter | This compound (Internal Standard) | Structural Analog IS (e.g., Thiacloprid) | External Standard | Regulatory Guideline (e.g., SANCO/12682/2019) |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 | ≥ 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% | 70 - 120% | 70 - 120% |
| Precision (RSD %) | < 10% | < 15% | < 20% | ≤ 20% |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 - 0.05 mg/kg | 0.01 - 0.05 mg/kg | Method dependent, must be ≤ MRL |
| Matrix Effect | Significantly minimized | Partially compensated | Not compensated | To be assessed and minimized |
As the table illustrates, methods employing this compound as an internal standard are expected to demonstrate tighter control over accuracy and precision, with recovery values closer to 100% and lower relative standard deviations (RSD). This is a direct result of its ability to effectively normalize the analyte's response by accounting for signal suppression or enhancement caused by co-eluting matrix components.
Experimental Protocols for Method Validation
A robust validation of an analytical method using this compound should be conducted in accordance with internationally recognized guidelines, such as those provided by SANCO or the US EPA. The following outlines a typical experimental protocol for the validation of Acetamiprid in a representative crop matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of Acetamiprid and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Acetamiprid by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be added to all samples, calibration standards, and quality controls.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the blank matrix (e.g., 10-15 g of tomato).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the this compound internal standard solution. For recovery experiments, also spike with the appropriate Acetamiprid working standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetamiprid: e.g., m/z 223 → 126 (quantifier), m/z 223 → 90 (qualifier)
-
This compound: e.g., m/z 226 → 129 (quantifier)
-
-
Validation Parameters
The method should be validated for the following parameters:
-
Selectivity: Analysis of at least five different blank matrix samples to ensure no interferences are observed at the retention time of Acetamiprid and this compound.
-
Linearity: Construct a calibration curve using at least five concentration levels of Acetamiprid, with a fixed concentration of this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.
-
Accuracy (Recovery): Analyze spiked blank matrix samples at a minimum of two concentration levels (e.g., the LOQ and 10x LOQ) with at least five replicates at each level.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of the recovery measurements.
-
Limit of Quantification (LOQ): The lowest concentration at which the method has been successfully validated with acceptable accuracy and precision.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution. The use of this compound is expected to compensate for this effect.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantage of using an isotopically labeled internal standard.
Conclusion
The validation and use of this compound as an internal standard in the regulatory compliance testing of Acetamiprid residues provides a robust and reliable analytical approach. Its ability to effectively compensate for matrix effects and other sources of variability throughout the analytical process leads to demonstrably improved accuracy and precision compared to other methods. For laboratories seeking to develop high-quality, defensible data for regulatory submissions, the adoption of this compound is a critical step towards achieving the highest standards of analytical excellence.
The Gold Standard in Acetamiprid Analysis: A Comparative Guide to Internal Standards
A deep dive into the analytical performance of Acetamiprid-d3 reveals its superiority in ensuring linearity, accuracy, and precision in LC-MS/MS-based quantification. This guide provides a comprehensive comparison with alternative internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the quantitative analysis of the neonicotinoid insecticide Acetamiprid, particularly in complex matrices such as food and environmental samples, the choice of an appropriate internal standard is critical to achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the target analyte. This guide presents a comparative analysis of this compound against other commonly used internal standards, highlighting its impact on method linearity, accuracy, and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound consistently demonstrates enhanced performance in analytical method validation. The near-identical chemical structure and elution profile to the native Acetamiprid allow it to effectively compensate for matrix effects and variations in extraction recovery, which is a significant advantage over structural analogs or other non-isotopically labeled compounds.
Below is a summary of typical performance data from methods utilizing this compound compared to other internal standards.
| Performance Parameter | This compound (Isotopically Labeled IS) | Imidacloprid-d4 (Isotopically Labeled IS) | Coumarin (Structural Analog IS) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | ≥ 0.99[2] | > 0.99[3] |
| Accuracy (Recovery %) | 78.23 - 82.17%[1] | Generally 70 - 120% | 99.31 - 101.18%[3] |
| Precision (Relative Standard Deviation, %RSD) | ≤ 7.22% | < 20% | Hr ≤ 1 |
Note: The data presented are typical values reported in scientific literature and may vary depending on the specific matrix, instrumentation, and experimental conditions.
The Experimental Edge: Detailed Protocols
To achieve the performance metrics detailed above, rigorous experimental protocols are essential. The following outlines a standard methodology for the validation of an analytical method for Acetamiprid using this compound as an internal standard.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Acetamiprid and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Acetamiprid stock solution to create calibration standards at concentrations ranging from, for example, 0.5 to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be spiked into all samples (calibrators, quality controls, and unknowns).
Sample Preparation (QuEChERS Method Example)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
-
Extraction and Partitioning: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifugation: Centrifuge the mixture to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add it to a d-SPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components.
-
Internal Standard Spiking: After the cleanup step, spike the final extract with the this compound internal standard working solution.
-
Final Preparation: The sample is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable C18 reversed-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Acetamiprid and this compound to ensure accurate identification and quantification.
Data Analysis and Validation
-
Linearity: Construct a calibration curve by plotting the peak area ratio of Acetamiprid to this compound against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the recovery as the percentage of the measured concentration to the nominal concentration. The mean recovery should be within 70-120%.
-
Precision: Determine the intra-day and inter-day precision by analyzing replicate QC samples on the same day and on different days, respectively. The relative standard deviation (%RSD) should be ≤ 20%.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the analytical workflow for determining the linearity, accuracy, and precision of Acetamiprid analysis using an internal standard.
Caption: Experimental workflow for method validation.
References
The Role of Acetamiprid-d3 in High-Accuracy Analytical Testing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of the neonicotinoid insecticide Acetamiprid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Acetamiprid-d3 as a certified reference material (CRM) and its alternatives, supported by experimental data and detailed analytical protocols.
This compound, a stable isotope-labeled (SIL) derivative of Acetamiprid, serves as an ideal internal standard for chromatographic analysis, particularly with mass spectrometry detection (LC-MS/MS). Its chemical and physical properties are nearly identical to the target analyte, Acetamiprid, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in instrument performance, leading to superior accuracy and precision in quantitative analysis.
Comparison of Analytical Approaches
The use of an internal standard is a cornerstone of robust analytical method development. Below is a comparison of different calibration strategies for the quantification of Acetamiprid.
| Calibration Method | Principle | Advantages | Disadvantages |
| External Standard | A calibration curve is generated using a series of standards of known concentrations prepared in a clean solvent. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve. | Simple to prepare. | Highly susceptible to matrix effects, which can lead to inaccurate results (over or underestimation). Does not account for variations in sample preparation or instrument response. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. | Can partially compensate for matrix effects by mimicking the sample environment. | Requires a true blank matrix which can be difficult to obtain. Matrix variability between samples can still lead to inaccuracies. |
| Internal Standard (Chemical Analog) | A compound with similar chemical properties to the analyte, but not naturally present in the sample, is added at a constant concentration to all samples, blanks, and calibration standards. | Can correct for variations in sample preparation and instrument response. | Differences in ionization efficiency and chromatographic behavior between the analog and the analyte can lead to quantification errors. |
| Isotope Dilution Mass Spectrometry (IDMS) using this compound | A known amount of an isotopically labeled version of the analyte (this compound) is added to the sample. The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. | Considered the "gold standard" for quantification. Provides the highest level of accuracy and precision by correcting for matrix effects, recovery losses during sample preparation, and instrument variability.[1] | Higher cost of the isotopically labeled standard. |
Performance Data of this compound in Certified Reference Materials
Certified reference materials of this compound are characterized by high chemical and isotopic purity, ensuring their suitability for sensitive and accurate analytical work.
| Parameter | Specification | Source |
| Chemical Purity | ≥98.0% (HPLC) | [2] |
| Isotopic Purity | ≥99.0 atom % D | |
| Format | Neat solid | |
| Suppliers | Sigma-Aldrich (PESTANAL®), LGC Standards |
Supporting Experimental Data
The superiority of using an isotopically labeled internal standard like this compound is demonstrated in various validation studies for the analysis of Acetamiprid in complex matrices.
| Matrix | Analytical Method | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Honey | LC-MS/MS | 70-120 | <20 | - | - | |
| Cannabis | LC-MS/MS | Accuracy within 25% | <20 | - | - | |
| Okra | LC-MS/MS | 74.79-94.71 | ≤20 | 0.0005 mg/kg | 0.002 mg/kg | |
| Tomato | HPLC-DAD | 83.71-97.49 | - | - | - | |
| Butterbur | LC-MS/MS | 78.23-82.17 | ≤7.22 | 0.0006 mg/kg | 0.002 mg/kg | |
| Water | HPLC-UV | 86.4 (at 1.00 ppb) | 2.09 | 0.033 ppb | 0.100 ppb |
Experimental Workflows and Protocols
Logical Workflow for Acetamiprid Analysis using this compound
Caption: General workflow for quantitative analysis of Acetamiprid using this compound.
Detailed Experimental Protocol: QuEChERS Method for Vegetable Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound CRM solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract may be acidified (e.g., with formic acid) and/or diluted before injection into the LC-MS/MS system.
-
Signaling Pathway of Acetamiprid's Mode of Action
Acetamiprid is a neonicotinoid insecticide that acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.
Caption: Simplified signaling pathway of Acetamiprid's insecticidal action.
Conclusion
The use of this compound as a certified reference material for an internal standard in isotope dilution mass spectrometry offers the most accurate and reliable method for the quantification of Acetamiprid in various matrices. While other calibration methods exist, they are more susceptible to errors arising from matrix effects and procedural variations. For researchers, scientists, and professionals in drug development requiring the highest quality data, the implementation of this compound is highly recommended. The detailed protocols and comparative data presented in this guide provide a strong basis for the development and validation of robust analytical methods.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acetamiprid-d3
The proper disposal of Acetamiprid-d3, a deuterated neonicotinoid insecticide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[1][2] It is classified as a hazardous waste and requires disposal at an approved waste disposal plant.[3]
-
Containment of Waste : All waste materials, including unused product, contaminated absorbents from spills, and empty containers, must be collected and placed in a suitable, labeled container for disposal.[1][4]
-
Spill Management : In the event of a spill, immediately contain the material to prevent further spread. Shovel or sweep up the spilled solid material and place it into a designated waste container. The spill area should then be decontaminated.
-
Container Decontamination : Empty this compound containers must be thoroughly decontaminated. It is recommended to triple or pressure rinse the containers with a suitable solvent. The resulting rinse water is also considered hazardous and must be collected for proper disposal. Do not reuse empty containers.
-
Waste Storage : Store the sealed waste containers in a secure, locked-up area away from incompatible materials such as strong oxidizing agents. The storage area should be cool, dry, and well-ventilated.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service. Incineration is a recommended method for the final disposal of contaminated materials. It is crucial to not flush this compound waste into surface water or the sanitary sewer system.
Quantitative Disposal Data Summary
While specific quantitative thresholds for disposal can vary by jurisdiction, the following table summarizes key characteristics and limits for Acetamiprid based on available safety data.
| Parameter | Value/Instruction | Source |
| Oral LD50 (Rat) | 805 - 886 mg/kg | |
| Dermal LD50 (Rat) | >2,000 mg/kg | |
| Aquatic Toxicity (Daphnia, 48-hour EC50) | 49.8 mg/L | |
| Aquatic Toxicity (Carp, 96-hour LC50) | >100 mg/L | |
| Container Rinsing | Triple or pressure rinse | |
| Disposal Method | Approved Waste Disposal Plant / Incineration |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Acetamiprid-d3
Essential Safety and Handling Guide for Acetamiprid-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a deuterated analog of the neonicotinoid insecticide Acetamiprid. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as an acute toxic substance.[1] Key hazards include:
-
Oral Toxicity : Toxic if swallowed.[1]
-
Inhalation Toxicity : Fatal if inhaled.[1]
-
Skin Irritation : Causes skin irritation.
-
Eye Irritation : Causes serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H301 | Danger |
| Acute Toxicity, Inhalation | H330 | Danger |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Specific Target Organ Toxicity | H335 | Warning |
Data sourced from PubChem and Sigma-Aldrich Safety Information.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial. The following workflow outlines the necessary steps from preparation to waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
